Fto-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16Cl2N4O2 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
UMQKDDMRCQAIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Fto-IN-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-1 is a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, a member of the AlkB family of non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenases. FTO functions as an N6-methyladenosine (m6A) RNA demethylase, playing a critical role in the regulation of gene expression and various cellular processes. This compound has emerged as a chemical probe to investigate the biological functions of FTO and as a potential therapeutic lead, particularly in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction to FTO and this compound
The FTO protein is the first identified RNA demethylase that removes the methyl group from m6A, the most abundant internal modification in eukaryotic messenger RNA (mRNA). This reversible epigenetic mark influences mRNA stability, splicing, translation, and localization, thereby regulating a wide array of biological processes, including energy metabolism, adipogenesis, and cell cycle control. Dysregulation of FTO activity has been implicated in obesity, metabolic disorders, and various types of cancer.
This compound is a potent inhibitor of FTO, identified from patent WO2018157843A1 as compound 32.[1] It serves as a valuable tool for elucidating the physiological and pathological roles of FTO.
Mechanism of Action
While the precise binding mode and kinetics of this compound are not yet fully elucidated in publicly available literature, its mechanism of action is predicated on the inhibition of the demethylase activity of FTO.
Biochemical Inhibition
This compound has been shown to directly inhibit the enzymatic activity of the FTO protein. In biochemical assays, the trifluoroacetate (TFA) salt of this compound demonstrated significant inhibition of FTO's demethylase function.[2]
Table 1: Biochemical Activity of this compound
| Parameter | Value | Source |
| IC50 | < 1 µM | [1] |
| Inhibition of FTO enzyme activity | 62% at 50 µM (TFA salt) | [2] |
The inhibition of FTO by this compound leads to an increase in the global levels of m6A in cellular RNA. This alteration in the epitranscriptome is the primary molecular event that triggers the downstream cellular effects of the inhibitor.
Cellular Effects
The inhibition of FTO by this compound has been demonstrated to have significant effects on cancer cell viability.
Table 2: Anti-proliferative Activity of this compound (TFA salt)
| Cell Line | Cancer Type | IC50 | Source |
| SCLC-21H | Small Cell Lung Cancer | 2.1 µM | [2] |
| RH30 | Rhabdomyosarcoma | 5.3 µM | |
| KP3 | - | 5.6 µM |
These findings suggest that FTO activity is essential for the proliferation of certain cancer cells, and its inhibition by this compound can induce cytotoxic or cytostatic effects.
Signaling Pathways Modulated by this compound
By inhibiting FTO, this compound is predicted to modulate signaling pathways that are regulated by m6A methylation. The following diagrams illustrate the putative effects of this compound on key cellular signaling networks.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro FTO Demethylase Inhibition Assay
This protocol is adapted from established fluorescence-based assays for FTO activity.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human FTO protein.
Materials:
-
Recombinant human FTO protein
-
This compound
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide with a fluorophore and a quencher
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the m6A-containing ssRNA oligonucleotide substrate to all wells.
-
Initiate the reaction by adding recombinant FTO protein to all wells except the negative control.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths dependent on the specific fluorophore/quencher pair).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular m6A Quantification by Dot Blot
Objective: To determine the effect of this compound on global m6A levels in total cellular RNA.
Materials:
-
Cancer cell line of interest (e.g., SCLC-21H)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Harvest cells and extract total RNA using a commercial kit.
-
Quantify the RNA concentration and assess its integrity.
-
Serially dilute the RNA samples.
-
Spot the diluted RNA onto a nylon membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Acquire images using a chemiluminescence imaging system.
-
Quantify the dot intensity using image analysis software and normalize to a loading control (e.g., methylene blue staining).
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the biological roles of the FTO m6A RNA demethylase. Its ability to inhibit FTO activity and suppress cancer cell proliferation underscores the potential of targeting FTO for therapeutic intervention. Future research should focus on elucidating the precise molecular interactions between this compound and the FTO protein, including its binding site and mode of inhibition (e.g., competitive, non-competitive). Further investigation into the downstream effects of this compound on various signaling pathways and in in vivo cancer models will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further characterize the mechanism of action of this compound and other novel FTO inhibitors.
References
The Role of Fto-IN-1 in Cancer Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in the development and progression of various cancers.[1][2][3] Its enzymatic activity, which removes methyl groups from mRNA, post-transcriptionally modulates the expression of key oncogenes and tumor suppressors.[4][5] Fto-IN-1 is a small molecule inhibitor of FTO that has shown promise in preclinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on critical cancer-related signaling pathways.
Introduction to FTO and its Role in Cancer
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a pivotal role in RNA metabolism, including splicing, stability, and translation. The reversible nature of this modification is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). FTO was the first identified m6A demethylase and is frequently dysregulated in a multitude of cancers, including acute myeloid leukemia (AML), breast cancer, lung cancer, and gastrointestinal cancers.
In many cancer contexts, FTO functions as an oncogene by reducing the m6A levels in the transcripts of key proto-oncogenes such as MYC, thereby increasing their stability and promoting uncontrolled cell proliferation and survival. FTO has also been shown to regulate the expression of other critical genes involved in cancer progression, such as RARA and ASB2 in AML, and the immune checkpoint ligand PD-L1. The significant role of FTO in tumorigenesis has positioned it as a promising therapeutic target for cancer drug development.
This compound: A Potent FTO Inhibitor
This compound is a small molecule compound identified as an inhibitor of the FTO enzyme. It serves as a valuable chemical probe to investigate the biological functions of FTO in cancer and as a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the demethylase activity of the FTO protein. By binding to FTO, it prevents the removal of m6A modifications from target mRNA transcripts. This leads to an accumulation of m6A on oncogenic transcripts, which can subsequently lead to their degradation, reduced translation, and a downstream suppression of cancer cell growth and survival. For instance, treatment with FTO inhibitors has been shown to increase m6A levels in MYC mRNA, leading to its downregulation and subsequent anti-leukemic effects.
Quantitative Data: In Vitro Efficacy
The efficacy of this compound and other FTO inhibitors has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Small Cell Lung Cancer | SCLC-21H | 2.1 | |
| This compound | Rhabdomyosarcoma | RH30 | 5.3 | |
| This compound | Pancreatic Cancer | KP3 | 5.6 | |
| CS1 | Colorectal Cancer | HCT116 | 0.29 | |
| CS1 | Acute Myeloid Leukemia | FTO-High Lines | Lower than FTO-Low Lines | |
| CS2 | Acute Myeloid Leukemia | FTO-High Lines | Lower than FTO-Low Lines | |
| FB23-2 | Acute Myeloid Leukemia | Various | - |
Note: The table presents a selection of publicly available IC50 values. Efficacy can vary based on experimental conditions.
In addition to its effect on cell viability, this compound has been shown to directly inhibit the enzymatic activity of FTO. In an in vitro assay, 50 µM of this compound inhibited FTO enzyme activity by 62%.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in a cancer research setting.
Cell Viability (MTS/MTT) Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (and its TFA salt form for solubility comparison)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours.
-
For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Afterwards, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This technique is used to assess the impact of this compound on the protein expression levels of FTO and its downstream targets (e.g., MYC, RARA, ASB2).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FTO, anti-MYC, anti-RARA, anti-ASB2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer on ice and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system and analyze the band intensities relative to a loading control (e.g., β-actin).
Gene-Specific m6A qPCR
This method quantifies the m6A levels on specific mRNA transcripts to confirm that this compound's effects are mediated through the inhibition of FTO's demethylase activity.
Materials:
-
Cancer cells treated with this compound
-
Total RNA extraction kit
-
m6A immunoprecipitation (MeRIP) kit
-
Anti-m6A antibody
-
RT-qPCR reagents
-
Primers for target genes (MYC, RARA, ASB2) and a control gene
Protocol:
-
Treat cells with this compound and extract total RNA.
-
Fragment the RNA and perform m6A immunoprecipitation (IP) using an anti-m6A antibody according to the MeRIP kit manufacturer's instructions. An IgG antibody should be used as a negative control.
-
Elute the m6A-containing RNA fragments.
-
Perform reverse transcription followed by qPCR on both the IP and input RNA samples using primers specific for the target genes.
-
Calculate the enrichment of m6A in the target transcripts in this compound treated cells relative to control cells. An increase in the m6A signal upon this compound treatment indicates successful inhibition of FTO.
In Vivo Xenograft Model
This protocol outlines the use of an animal model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Signaling Pathways and Visualizations
This compound, by inhibiting FTO, modulates several key signaling pathways implicated in cancer.
FTO-m6A-Oncogene Axis
This compound increases m6A levels on the transcripts of oncogenes like MYC, leading to their degradation and subsequent inhibition of cancer cell proliferation and survival. A similar mechanism applies to other FTO targets like RARA and ASB2 in AML.
Caption: this compound inhibits FTO, leading to increased m6A on oncogenic mRNAs, promoting their degradation and suppressing cancer cell growth.
FTO and Immune Evasion (PD-L1 Regulation)
FTO has been shown to regulate the expression of the immune checkpoint ligand PD-L1. Inhibition of FTO can decrease PD-L1 expression on cancer cells, potentially enhancing anti-tumor immunity.
Caption: this compound can potentially counteract immune evasion by inhibiting FTO-mediated stabilization of PD-L1 mRNA.
Experimental Workflow for this compound Evaluation
A typical workflow for the preclinical evaluation of this compound is depicted below.
Caption: A generalized workflow for the preclinical assessment of this compound, from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
This compound is a valuable tool for probing the function of the FTO m6A demethylase in cancer. The available data strongly suggest that inhibition of FTO is a viable therapeutic strategy for a range of malignancies. This guide provides the foundational knowledge and experimental framework for researchers to further investigate the potential of this compound and other FTO inhibitors. Future research should focus on optimizing the potency and selectivity of FTO inhibitors, elucidating the full spectrum of FTO's downstream targets in different cancer types, and exploring combination therapies to enhance anti-cancer efficacy and overcome potential resistance mechanisms. The continued exploration of FTO inhibitors like this compound holds significant promise for the future of cancer therapy.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO activates PD-L1 promotes immunosuppression in breast cancer via the m6A/YTHDF3/PDK1 axis under hypoxic conditions [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Fto-IN-1: A Technical Guide to a Novel FTO Inhibitor for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating global obesity epidemic necessitates the exploration of novel therapeutic strategies. The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a compelling target for anti-obesity drug development. Genetic variations in the FTO gene are strongly associated with an increased risk of obesity, and preclinical studies have demonstrated that inhibition of FTO activity can mitigate obesity and its metabolic complications. Fto-IN-1 is a potent and selective small molecule inhibitor of the FTO enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on adipogenesis and obesity, and detailed experimental protocols for its investigation. While comprehensive in vivo efficacy data for this compound in obesity models is not yet publicly available, this guide leverages data from studies on other potent FTO inhibitors, such as FB23, to illustrate the potential therapeutic effects and provide a framework for future preclinical research.
Introduction to FTO and its Role in Obesity
The FTO protein is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases that plays a crucial role in regulating energy homeostasis.[1][2] Its primary function is the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in messenger RNA (mRNA) in eukaryotes.[3] This reversible epigenetic modification influences mRNA stability, splicing, and translation, thereby affecting the expression of numerous genes involved in metabolism.[4]
Genome-wide association studies (GWAS) have consistently identified a strong association between single nucleotide polymorphisms (SNPs) in the first intron of the FTO gene and an increased risk of obesity and higher body mass index (BMI). Animal models have further elucidated the role of FTO in energy balance. Mice with a global overexpression of FTO exhibit increased food intake and become obese, while mice with a loss of FTO function are protected from obesity and display increased energy expenditure. These findings underscore the potential of FTO inhibition as a therapeutic strategy for obesity.
This compound: A Potent FTO Inhibitor
This compound is a small molecule inhibitor of the FTO enzyme, identified from patent WO2018157843A1. In vitro studies have demonstrated its potent inhibitory activity against FTO.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | FTO | <1 µM | Enzymatic Assay |
Mechanism of Action: FTO Inhibition and its Effects on Adipogenesis
FTO plays a significant role in adipogenesis, the process of preadipocyte differentiation into mature adipocytes. FTO expression is dynamically regulated during adipogenesis, and its demethylase activity is required for the differentiation process. Inhibition of FTO has been shown to impair adipogenesis, providing a key mechanism for its anti-obesity effects.
The anti-adipogenic effect of FTO inhibition is mediated through the regulation of key transcription factors, primarily peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). FTO inhibition leads to increased m6A methylation of the mRNA of these critical adipogenic genes, which can alter their stability and translation, ultimately suppressing adipocyte differentiation.
Signaling Pathway of FTO in Adipogenesis
References
- 1. Overexpression of Fto leads to increased food intake and results in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
Chemical structure and properties of Fto-IN-1
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activity of Fto-IN-1, a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.
Chemical Structure and Properties
This compound is a small molecule inhibitor of the FTO protein, a member of the AlkB family of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. The FTO protein is an RNA demethylase that has been implicated in the regulation of energy homeostasis, adipogenesis, and various cancers.
The chemical identity of this compound is well-defined. Its IUPAC name is 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide.[1] The molecular formula for this compound is C₁₈H₁₆Cl₂N₄O₂, and it has a molecular weight of 391.25 g/mol .[2] The compound is registered under the CAS number 2243944-92-3.[2] The structure can be represented by the SMILES string: CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.[1]
Quantitative Biological Activity
This compound has been demonstrated to be a potent inhibitor of the FTO enzyme and exhibits cytotoxic activity against various cancer cell lines. The available quantitative data is summarized in the table below.
| Parameter | Value | Conditions | Source |
| FTO Inhibition | |||
| IC₅₀ | <1 µM | In vitro enzyme assay | [2] |
| % Inhibition | 62% | 50 µM this compound, in vitro | |
| Cell Viability (IC₅₀) | |||
| SCLC-21H cells | 2.1 µM | 50 µM this compound | |
| RH30 cells | 5.3 µM | 50 µM this compound | |
| KP3 cells | 5.6 µM | 50 µM this compound |
Experimental Protocols
In Vitro FTO Demethylase Inhibition Assay
This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) method to measure the demethylation of a methylated nucleoside substrate by FTO.
Materials:
-
Recombinant human FTO protein
-
m³T (3-methylthymidine) nucleoside substrate
-
This compound (or other test inhibitor)
-
Assay Buffer: 50 mM MES, pH 6.3
-
2-oxoglutarate (2OG)
-
L-ascorbate
-
Diammonium iron(II) sulfate
-
Methanol (for quenching)
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing 3 µM FTO, 70 µM m³T nucleoside, 160 µM 2OG, 500 µM L-ascorbate, and 100 µM diammonium iron(II) sulfate in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations. For control reactions, add DMSO alone. The final volume of the reaction should be 50 µL.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by LC-MS to quantify the conversion of m³T to thymidine, which indicates FTO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SCLC-21H, RH30, KP3)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways
FTO has been shown to be a key regulator in several signaling pathways implicated in cancer and metabolism. As an inhibitor of FTO, this compound is expected to modulate these pathways by increasing the levels of N⁶-methyladenosine (m⁶A) on target mRNAs, thereby affecting their stability and translation.
FTO and the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been shown to positively regulate the mTOR pathway. Inhibition of FTO by this compound is therefore hypothesized to lead to the downregulation of mTOR signaling.
FTO and the Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and cancer. Studies have shown that loss of FTO function can antagonize canonical Wnt signaling. Therefore, this compound, by inhibiting FTO, is expected to suppress the Wnt/β-catenin pathway.
FTO and the SIRT1/FOXO1 Signaling Pathway
The SIRT1/FOXO1 signaling pathway is involved in cellular processes like stress resistance, metabolism, and cell cycle control. Research indicates that FTO knockdown can activate the SIRT1/FOXO1 pathway. This suggests that inhibition of FTO by this compound may lead to the activation of this pathway.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the FTO protein. Its well-characterized chemical properties and potent inhibitory activity make it suitable for in vitro studies of FTO function and for exploring the therapeutic potential of FTO inhibition in cancer and other diseases. The provided experimental protocols and pathway diagrams serve as a starting point for researchers to design and conduct their own investigations into the effects of this compound.
References
Fto-IN-1: A Technical Guide to its Discovery and Synthesis for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Fto-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FTO in cancer and other diseases.
Introduction to FTO and its Role in Disease
The fat mass and obesity-associated (FTO) protein is a Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA.[1][2] This epigenetic modification plays a crucial role in regulating gene expression, and its dysregulation has been implicated in a variety of human diseases, including obesity and various cancers.[1][2] FTO has been shown to influence several key signaling pathways, such as the PI3K/AKT/mTOR and Wnt pathways, making it an attractive target for therapeutic intervention.[1]
Discovery of this compound
This compound was identified as a potent inhibitor of the FTO protein and is described as compound 32 in patent WO2018157843A1. The patent discloses a series of 2-(substituted phenylhetero) aromatic formate compounds as FTO inhibitors with potential applications in treating diseases associated with FTO, including cancer.
Synthesis of this compound
While this compound is specified as compound 32 in patent WO2018157843A1, the detailed experimental protocol for its synthesis is not publicly available in the accessed scientific literature and patent databases. The patent title, "2-(substituted benzene matrix) aromatic formate fto inhibitor, preparation method therefor, and applications thereof," suggests a synthetic route involving the coupling of a substituted phenylheteroaromatic core with an aromatic formate moiety. A general synthetic approach for this class of compounds would likely involve multi-step organic synthesis, potentially utilizing cross-coupling reactions to construct the core scaffold, followed by esterification to introduce the formate group.
A generalized workflow for the synthesis of such compounds is depicted below.
Caption: Generalized synthetic workflow for 2-(substituted phenylhetero) aromatic formate FTO inhibitors.
In Vitro Biological Activity
This compound has demonstrated potent and specific inhibitory activity against the FTO enzyme and has shown cytotoxic effects in various cancer cell lines.
Quantitative In Vitro Data
| Parameter | Value | Cell Line/Target | Reference |
| FTO Inhibition | |||
| IC50 | < 1 µM | FTO Enzyme | |
| % Inhibition | 62% at 50 µM | FTO Enzyme | |
| Cell Viability | |||
| IC50 | 2.1 µM | SCLC-21H | |
| IC50 | 5.3 µM | RH30 | |
| IC50 | 5.6 µM | KP3 |
Experimental Protocols
A common method to assess FTO inhibition is a fluorescence-based assay. This protocol is a generalized representation based on established methods.
-
Reagents and Materials: Recombinant human FTO protein, a single-stranded RNA oligonucleotide containing a methyl-adenosine (m6A) modification, a fluorescently labeled probe that binds to the unmethylated RNA, assay buffer, and a microplate reader.
-
Procedure: a. The FTO enzyme is incubated with the m6A-containing RNA substrate in the presence of this compound at varying concentrations. b. The reaction is allowed to proceed, during which FTO demethylates the RNA. c. The fluorescently labeled probe is added, which binds to the demethylated RNA, resulting in a change in fluorescence. d. The fluorescence intensity is measured using a microplate reader. e. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical in vitro FTO inhibition assay.
The cytotoxic effects of this compound on cancer cell lines are typically determined using cell viability assays such as the MTT or MTS assay.
-
Reagents and Materials: Cancer cell lines (e.g., SCLC-21H, RH30, KP3), cell culture medium, this compound, MTT or MTS reagent, and a microplate reader.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound. c. After a specified incubation period (e.g., 72 hours), the MTT or MTS reagent is added to each well. d. Viable cells with active metabolism convert the reagent into a colored formazan product. e. The absorbance of the formazan product is measured using a microplate reader. f. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
In Vivo Evaluation (General Methodology)
As of the date of this document, specific in vivo efficacy and pharmacokinetic data for this compound are not available in the public domain. However, the following represents a general methodology for how a novel FTO inhibitor like this compound would be evaluated in preclinical animal models.
Experimental Protocols
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Human cancer cells (e.g., SCLC-21H) are subcutaneously injected into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. this compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the control group would be identical to the one used to dissolve this compound. d. Tumor volume and body weight are measured regularly throughout the study. e. At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Caption: General workflow for an in vivo cancer xenograft study.
-
Animal Model: Typically rats or mice.
-
Procedure: a. A single dose of this compound is administered intravenously and orally to different groups of animals. b. Blood samples are collected at various time points after administration. c. The concentration of this compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS). d. Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
FTO Signaling Pathways
FTO exerts its biological effects by modulating the m6A modification of various target mRNAs, which in turn affects their stability and translation. This leads to the regulation of several key signaling pathways implicated in cancer and obesity.
FTO in Cancer Signaling
In cancer, FTO has been shown to act as an oncogene by promoting the expression of pro-survival and pro-proliferative genes through the demethylation of their respective mRNAs. Key pathways influenced by FTO in cancer include:
-
PI3K/AKT/mTOR Pathway: FTO can enhance the stability of mRNAs encoding key components of this pathway, leading to increased cell growth, proliferation, and survival.
-
Wnt/β-catenin Pathway: FTO has been shown to regulate the expression of key players in the Wnt pathway, thereby influencing cancer cell migration and invasion.
-
MYC Signaling: FTO can increase the stability of MYC mRNA, a potent oncogene, leading to its overexpression and driving tumorigenesis.
Caption: FTO's role in key cancer-related signaling pathways.
FTO in Obesity-Related Signaling
In the context of obesity, FTO influences energy homeostasis and adipogenesis. Polymorphisms in the FTO gene are strongly associated with an increased risk of obesity. Key pathways include:
-
Leptin Signaling: FTO may affect the expression of genes involved in the leptin signaling pathway in the brain, thereby influencing appetite and energy expenditure.
-
Adipogenesis Regulation: FTO can regulate the differentiation of pre-adipocytes into mature fat cells by controlling the m6A levels of key adipogenic transcription factor mRNAs.
References
Fto-IN-1: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fto-IN-1, a small molecule inhibitor of the Fat Mass and Obesity-associated (FTO) protein. It details the mechanism of action, impact on critical signaling pathways, and the therapeutic potential of FTO inhibition in diseases such as cancer. This document synthesizes current research to serve as a resource for professionals in life sciences and drug development.
Introduction: The FTO Protein and the Advent of this compound
The Fat Mass and Obesity-associated (FTO) protein is a crucial enzyme in the field of epigenetics, specifically epitranscriptomics.[1] It functions as an alpha-ketoglutarate-dependent dioxygenase, and notably, was the first identified messenger RNA (mRNA) demethylase.[1] FTO's primary role is to remove the N6-methyladenosine (m6A) modification from RNA, the most abundant internal modification in mRNA.[2] This m6A modification is a dynamic, reversible process that influences mRNA processing, stability, and translation, thereby playing a significant role in gene expression regulation.[2]
Given FTO's involvement in critical cellular processes, its dysregulation has been linked to various diseases, including obesity, metabolic disorders, and numerous cancers.[3] FTO is often overexpressed in cancers like acute myeloid leukemia (AML), glioblastoma, and breast cancer, where it acts as an oncogene. This has spurred the development of targeted inhibitors. This compound is a potent and specific small molecule inhibitor of FTO, designed to block its demethylase activity and serve as a valuable tool for both research and potential therapeutic intervention.
Core Mechanism of Action: Regulation of m6A RNA Demethylation
The regulation of gene expression by this compound is rooted in its ability to inhibit the enzymatic function of the FTO protein. FTO removes methyl groups from m6A-modified RNA, reverting it to adenosine. This process influences the fate of the mRNA transcript. By binding to FTO, this compound blocks this demethylation activity. Consequently, the levels of m6A on target mRNAs increase, altering their stability and translation, which in turn modulates the expression of genes critical to cellular function and disease progression.
For instance, in certain cancer cells, FTO removes m6A marks from the transcripts of key oncogenes like MYC and proliferation-related genes such as MERTL and BCL-2, which increases their stability and promotes cancer growth. Inhibition by this compound would reverse this, leading to increased m6A levels, potential degradation of these oncogenic transcripts, and suppression of the malignant phenotype. Conversely, FTO can also destabilize tumor suppressor transcripts like ASB2 and RARA by demethylating them; its inhibition would therefore increase their stability and expression.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. These studies establish its potency as an FTO inhibitor and its effects on cancer cell viability.
| Parameter | Compound | Value | Cell Line / Condition | Source |
| Enzyme Inhibition | This compound | IC50 < 1 µM | FTO Enzyme Assay | |
| This compound | 62% inhibition @ 50 µM | FTO Enzyme Assay | ||
| Cell Viability | This compound | IC50 = 2.1 µM | SCLC-21H (Small Cell Lung Cancer) | |
| This compound | IC50 = 5.3 µM | RH30 (Rhabdomyosarcoma) | ||
| This compound | IC50 = 5.6 µM | KP3 (Pancreatic Cancer) |
Impact on Key Signaling Pathways
FTO's role as an epitranscriptomic regulator places it at a nexus of cellular signaling. By modulating the expression of key pathway components, FTO influences critical processes like cell proliferation, differentiation, and metabolism. This compound can therefore be used to therapeutically manipulate these pathways.
Recent studies have uncovered a link between FTO and the WNT signaling pathways. FTO depletion has been shown to attenuate the canonical WNT/β-catenin pathway. This occurs through the transcriptional upregulation of DKK1, an extracellular inhibitor of the WNT pathway. By inhibiting FTO, this compound can potentially suppress canonical WNT signaling, which is often hyperactivated in cancers. This suppression can inhibit cancer cell proliferation and induce differentiation. In cervical squamous cell carcinoma, FTO enhances chemo-radiotherapy resistance by increasing the expression of β-catenin through m6A-dependent regulation; inhibition of FTO could therefore re-sensitize tumors to therapy.
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been implicated in coupling amino acid levels to mTOR complex 1 (mTORC1) signaling. This suggests that FTO plays a role in cellular nutrient sensing. By influencing the expression of genes involved in metabolic processes, FTO can modulate mTOR activity. Inhibition of FTO with this compound could therefore disrupt the metabolic signaling that drives proliferation in cancer cells, representing a potential therapeutic strategy.
In the liver, FTO expression is regulated by the leptin receptor (LepRb)-STAT3 signaling pathway. Furthermore, FTO itself can regulate this pathway; FTO overexpression represses leptin-induced STAT3 phosphorylation. This creates a regulatory loop where FTO modulates hepatic leptin action and glucose metabolism. By using this compound, researchers can probe the metabolic consequences of this regulatory feedback loop, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD).
Experimental Protocols and Workflows
Studying the effects of this compound involves a series of well-defined molecular and cellular biology techniques. A typical workflow to assess its impact on gene expression and cell viability is outlined below.
This protocol is used to determine the concentration of this compound that inhibits the viability of a cancer cell line by 50% (IC50).
-
Cell Culture: Plate cancer cells (e.g., SCLC-21H) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions. This reagent measures ATP levels or metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
This protocol measures the effect of FTO inhibition on the stability of a specific mRNA transcript.
-
Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time (e.g., 48 hours).
-
Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D, to the culture medium to halt all new mRNA synthesis.
-
Time-Course Collection: Harvest cells at various time points after adding Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Isolate total RNA from the cell pellets at each time point.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene of interest (e.g., SREBF1) and a stable housekeeping gene (e.g., GAPDH).
-
Analysis: For each time point, normalize the expression of the target gene to the housekeeping gene. Plot the relative mRNA levels against time for both this compound treated and control samples. The rate of mRNA decay can be calculated to determine the transcript's half-life. An increased half-life in the this compound treated group indicates mRNA stabilization.
Therapeutic Implications and Future Directions
The ability of this compound to modulate gene expression by inhibiting FTO has significant therapeutic implications, primarily in oncology and metabolic diseases.
-
Oncology: FTO is considered an oncogene in many cancers. Its inhibition can suppress cancer cell growth, induce apoptosis, and reverse drug resistance. For example, FTO promotes resistance to tyrosine kinase inhibitors (TKIs) in leukemia and chemo-radiotherapy in cervical cancer. This compound could be used as a standalone therapy or in combination with existing treatments to enhance their efficacy.
-
Metabolic Diseases: The FTO gene is strongly linked to obesity and type 2 diabetes. FTO regulates adipogenesis and lipid metabolism. For instance, hepatic FTO can stabilize the mRNAs of SREBF1 and ChREBP, key transcription factors that promote lipogenesis, contributing to NAFLD. FTO inhibitors like this compound could offer a novel therapeutic approach to manage obesity and related metabolic disorders by targeting the underlying epigenetic mechanisms.
Future research will focus on optimizing the pharmacological properties of FTO inhibitors like this compound for in vivo use, identifying the full spectrum of their target genes in different disease contexts, and transitioning these promising compounds into clinical trials.
References
The Impact of Fto-IN-1 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. Fto-IN-1 is a small molecule inhibitor of FTO that has been instrumental in elucidating the cellular functions of this enzyme. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to FTO and this compound
The FTO protein is a member of the AlkB family of non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases. It catalyzes the demethylation of m6A, the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This dynamic and reversible modification plays a pivotal role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. Dysregulation of FTO activity has been implicated in a range of pathologies, from obesity to acute myeloid leukemia (AML).[2]
This compound is a potent and specific inhibitor of FTO's demethylase activity.[3] By blocking FTO, this compound increases global m6A levels, leading to alterations in the expression of key genes that drive cellular processes such as proliferation, differentiation, and apoptosis. This inhibitor serves as a valuable chemical probe to investigate the therapeutic potential of targeting the m6A RNA methylation pathway.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, including enzymatic inhibition and cell viability assays across a panel of cancer cell lines.
Table 1: Enzymatic Inhibition of FTO by this compound
| Assay Type | Substrate | This compound Concentration | % Inhibition |
| In vitro FTO demethylase assay | m6A-containing RNA | 50 µM | 62% |
Data sourced from MedchemExpress.[3]
Table 2: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| SCLC-21H | Small Cell Lung Cancer | 2.1 |
| RH30 | Rhabdomyosarcoma | 5.3 |
| KP3 | Not Specified | 5.6 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the viability of the cancer cells by 50%. Data sourced from MedchemExpress.[3]
Core Cellular Pathways Modulated by this compound
Inhibition of FTO by this compound instigates a cascade of events that primarily revolve around the altered stability and translation of target mRNAs. This leads to the modulation of critical signaling pathways involved in oncogenesis.
Regulation of Gene Expression in Acute Myeloid Leukemia (AML)
In AML, FTO has been identified as an oncogene. It promotes leukemogenesis by demethylating and subsequently stabilizing the mRNA transcripts of key oncogenes while destabilizing tumor suppressor transcripts. This compound, by inhibiting FTO, reverses these effects.
PI3K/Akt Signaling Pathway
Recent studies have suggested a link between FTO and the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. Inhibition of FTO has been shown to impact the phosphorylation status of key components of this pathway.
Wnt Signaling Pathway
The Wnt signaling pathway is fundamental to development and is often dysregulated in cancer. Emerging evidence indicates a crosstalk between FTO and Wnt signaling, where FTO can influence the expression of key Wnt pathway components.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
In Vitro FTO Enzymatic Assay
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound (dissolved in DMSO)
-
Quenching solution (e.g., EDTA)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FTO protein, and the ssRNA substrate.
-
Add this compound at various concentrations (or a fixed concentration for single-point inhibition) to the reaction mixture. Include a DMSO vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the quenching solution.
-
Digest the ssRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation and calculate the percentage of inhibition by this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
RNA Methylation Analysis (LC-MS/MS)
This method provides a quantitative measurement of global m6A levels in total RNA or mRNA from cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
mRNA purification kit (optional, for mRNA-specific analysis)
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate total RNA using a commercial kit. For higher sensitivity, purify mRNA from the total RNA.
-
Digest 100-200 ng of RNA into single nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
Analyze the digested nucleosides using LC-MS/MS. The nucleosides are separated by reverse-phase liquid chromatography and detected by mass spectrometry.
-
Quantify the amounts of m6A and adenosine by comparing their signals to a standard curve generated from pure nucleoside standards.
-
Calculate the m6A/A ratio to determine the global m6A level in the RNA samples.
Conclusion
This compound is a powerful tool for investigating the biological roles of the FTO m6A demethylase. Its ability to modulate gene expression by altering RNA methylation has profound effects on key cellular signaling pathways, including those central to cancer development and progression. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to explore the therapeutic potential of FTO inhibition and to further unravel the complexities of epitranscriptomic regulation. The continued study of this compound and the development of next-generation FTO inhibitors hold great promise for novel therapeutic strategies in oncology and other diseases.
References
Fto-IN-1: A Technical Guide for Investigating FTO Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fat Mass and Obesity-Associated (FTO) protein, an α-ketoglutarate-dependent dioxygenase, is the first identified messenger RNA (mRNA) demethylase.[1] FTO plays a crucial role in various biological processes by removing N6-methyladenosine (m6A) from RNA, a modification that influences mRNA splicing, stability, and translation.[2][3][4] Dysregulation of FTO has been implicated in a range of pathologies, including obesity, metabolic disorders, and various cancers.[5] Fto-IN-1 is a small molecule inhibitor of FTO, serving as a valuable chemical tool to probe the function of this important enzyme and explore its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in elucidating FTO-mediated signaling pathways.
This compound: Biochemical and Cellular Activity
This compound is a potent inhibitor of the FTO enzyme. Its activity has been characterized in various biochemical and cellular assays, demonstrating its utility in studying FTO function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against the FTO protein and its effects on cancer cell lines.
| Parameter | Value | Reference |
| IC50 (FTO) | <1 µM | |
| In Vitro Inhibition | 62% inhibition of FTO enzyme activity at 50 µM |
Table 1: Biochemical Activity of this compound
| Cell Line | Description | IC50 | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 µM | |
| RH30 | Rhabdomyosarcoma | 5.3 µM | |
| KP3 | Pancreatic Cancer | 5.6 µM |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate FTO protein function.
In Vitro FTO Inhibition Assay
This protocol is adapted from a fluorescence-based assay to measure the demethylase activity of FTO.
Materials:
-
Recombinant FTO protein
-
m6A-containing RNA substrate (e.g., m6A7-Broccoli)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.
-
Read Buffer: 250 mM NaHEPES (pH 9), 1 M KCl, and 40 mM MgCl2 containing a fluorescent dye that binds to demethylated RNA (e.g., DFHBI-1T).
-
96-well plates
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add 200 µL of assay buffer containing 7.5 µM m6A7-Broccoli RNA and 0.250 µM FTO.
-
Add the desired concentration of this compound to the wells. Include a DMSO control.
-
Incubate the plate for 2 hours at room temperature.
-
Add the read buffer containing the fluorescent dye.
-
Incubate for an additional 2 hours at room temperature.
-
Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of demethylated RNA.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
Cell Viability Assay (CCK-8 or MTS)
This protocol describes a method to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
96-well plates
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of this compound (e.g., 0, 5, 10, 20, 25, and 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a DMSO-treated control.
-
Two hours before the end of the incubation period, add 10 µL of CCK-8 or MTS reagent to each well.
-
Incubate the plate at 37°C for 2 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the DMSO control to determine the percentage of cell viability.
m6A Dot Blot Assay
This semi-quantitative method is used to measure global m6A levels in RNA following treatment with this compound.
Materials:
-
mRNA isolated from cells treated with this compound or control.
-
Nitrocellulose or nylon membrane.
-
Anti-m6A antibody.
-
HRP-conjugated secondary antibody.
-
Blocking buffer (e.g., 5% non-fat milk in PBST).
-
Wash buffer (e.g., PBST).
-
ECL Western Blotting Substrate.
Procedure:
-
Purify mRNA from treated and control cells.
-
Denature the mRNA by heating at 95°C for 3 minutes and then immediately place on ice.
-
Spot serial dilutions of the mRNA onto the membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with ECL substrate.
-
Develop the film and quantify the dot intensity using software like ImageJ.
RNA Immunoprecipitation (RIP) Assay
This protocol is used to identify RNAs that are direct targets of FTO, which can be modulated by this compound treatment.
Materials:
-
Cells treated with this compound or control.
-
RIP buffer.
-
Anti-FTO antibody or control IgG.
-
Protein A/G magnetic beads.
-
RNA purification kit.
-
Reagents for RT-qPCR.
Procedure:
-
Harvest and lyse the cells. For nuclear interactions, isolate the nuclei first.
-
Shear the chromatin/lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the anti-FTO antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute and purify the RNA from the beads.
-
Perform RT-qPCR to identify and quantify the RNA targets of FTO.
Signaling Pathways and Experimental Workflows
FTO is involved in multiple signaling pathways. This compound can be used to dissect the role of FTO's demethylase activity in these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and experimental workflows.
Caption: Experimental workflow for studying FTO function using this compound.
Caption: FTO modulates the CREB signaling pathway.
Caption: FTO regulates the TGF-β signaling pathway in URSA.
Caption: FTO regulates WNT signaling through DKK1.
Caption: FTO regulates MYC expression via m6A modification.
Conclusion
This compound is a powerful and selective tool for the functional investigation of the FTO protein. Its ability to inhibit FTO's demethylase activity allows researchers to probe the downstream consequences of increased m6A RNA methylation in a controlled manner. The experimental protocols and pathway diagrams provided in this guide offer a framework for utilizing this compound to uncover the intricate roles of FTO in health and disease, and to explore its potential as a therapeutic target. As research in the field of epitranscriptomics continues to expand, tools like this compound will be instrumental in advancing our understanding of RNA modifications and their impact on cellular function.
References
- 1. FTO gene - Wikipedia [en.wikipedia.org]
- 2. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fat mass and obesity-associated (FTO) protein interacts with CaMKII and modulates the activity of CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of FTO Inhibition in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, and its dysregulation is increasingly implicated in various cancers, including acute myeloid leukemia (AML). The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, an "eraser" of this epigenetic mark. In several subtypes of AML, particularly those with MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations, FTO is highly expressed and functions as an oncogene.[1][2][3][4][5] It promotes leukemogenesis by demethylating and altering the stability of key oncogenic and tumor-suppressive transcripts, leading to increased proliferation and survival of leukemia cells and a block in their differentiation. This critical role of FTO in leukemia has positioned it as a promising therapeutic target.
This technical guide provides an in-depth overview of the therapeutic potential of inhibiting FTO in leukemia. While the initial focus of this paper was to be on the specific inhibitor Fto-IN-1, publicly available data on its activity in leukemia is limited. This compound is described as a potent FTO inhibitor with an IC50 of less than 1 µM, extracted from patent WO2018157843A1. However, its specific anti-leukemic effects have not been extensively characterized in peer-reviewed literature. Therefore, this guide will broaden its scope to discuss the general therapeutic strategy of FTO inhibition in leukemia, drawing on data from several key FTO inhibitors that have been more thoroughly investigated in this context.
The Role of FTO in Leukemia
FTO plays a significant oncogenic role in AML by post-transcriptionally regulating the expression of critical genes. Overexpression of FTO in AML leads to the demethylation of m6A on the mRNA of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha), which are known tumor suppressors. This demethylation leads to decreased stability and subsequent degradation of these transcripts, reducing their protein expression and contributing to the leukemic phenotype. Conversely, FTO inhibition leads to an increase in m6A levels on these transcripts, enhancing their stability and expression, which in turn inhibits leukemia cell growth and promotes differentiation.
Mechanism of Action of FTO Inhibitors in Leukemia
FTO inhibitors exert their anti-leukemic effects by blocking the demethylase activity of the FTO protein. This leads to a global increase in m6A methylation on mRNA, which in turn alters the stability and translation of numerous transcripts. The key molecular consequences of FTO inhibition in leukemia cells include:
-
Increased m6A levels: The primary effect is the accumulation of m6A marks on mRNA.
-
Modulation of gene expression: This leads to the stabilization and upregulation of tumor suppressor genes like ASB2 and RARA, and the destabilization and downregulation of oncogenes such as MYC and CEBPA.
-
Induction of apoptosis: FTO inhibitors have been shown to induce programmed cell death in AML cells.
-
Cell cycle arrest: Inhibition of FTO can lead to a halt in the cell cycle progression of leukemia cells.
-
Promotion of differentiation: FTO inhibitors can overcome the differentiation block in AML cells, particularly in response to agents like all-trans-retinoic acid (ATRA).
Quantitative Data on FTO Inhibitors in Leukemia
The following tables summarize the in vitro efficacy of various FTO inhibitors against leukemia cell lines.
Table 1: In Vitro Activity of FTO Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | SCLC-21H | 2.1 | |
| RH30 | 5.3 | ||
| KP3 | 5.6 | ||
| FTO-IN-14 | MOLM13 | 0.7-5.5 | |
| NB4 | 0.7-5.5 | ||
| HEL | 0.7-5.5 | ||
| OCI-AML3 | 0.7-5.5 | ||
| MV4-11 | 0.7-5.5 | ||
| MONOMAC6 | 0.7-5.5 | ||
| CS-1 | Human AML cells | ~0.1 |
Note: Data for this compound in leukemia cell lines is not publicly available. The cell lines listed for this compound are not of leukemic origin but are provided for context on its general anti-cancer activity.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the therapeutic potential of FTO inhibitors in leukemia.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cells (e.g., MONOMAC-6, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of the FTO inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with the FTO inhibitor at various concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting
-
Protein Extraction: Lyse treated leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., FTO, ASB2, RARA, MYC, cleaved-caspase 3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID) with human AML cells (e.g., MV4-11).
-
Tumor Growth/Leukemia Development: Monitor the mice for tumor growth or signs of leukemia development.
-
Drug Administration: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the FTO inhibitor (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume, body weight, and overall survival of the mice.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors or tissues for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
FTO Signaling Pathway in Leukemia
Caption: FTO signaling pathway in acute myeloid leukemia.
Experimental Workflow for FTO Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of FTO inhibitors.
Logical Relationship of FTO Inhibition and Anti-Leukemic Effects
Caption: Logical flow from FTO inhibition to anti-leukemic effect.
Conclusion
The inhibition of the FTO m6A demethylase represents a promising and novel therapeutic strategy for the treatment of acute myeloid leukemia. The overexpression and oncogenic role of FTO in specific AML subtypes provide a strong rationale for the development of targeted inhibitors. While specific data on this compound in leukemia is currently limited in the public domain, the broader class of FTO inhibitors has demonstrated significant anti-leukemic activity in preclinical models. These inhibitors effectively increase m6A levels, modulate the expression of key oncogenes and tumor suppressors, and induce apoptosis and differentiation in leukemia cells. Further research and clinical investigation of potent and selective FTO inhibitors are warranted to translate these promising preclinical findings into effective therapies for leukemia patients.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cityofhope.org [cityofhope.org]
- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Fto-IN-1 and its Therapeutic Potential in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has emerged as a critical regulator of energy homeostasis and a promising therapeutic target for metabolic disorders. Genetic variations in the FTO gene are strongly associated with an increased risk of obesity and type 2 diabetes.[1] FTO exerts its influence by modulating the expression of key genes involved in adipogenesis, lipid metabolism, and insulin signaling.[2][3] Consequently, the development of potent and selective FTO inhibitors is an area of intense research. This technical guide focuses on Fto-IN-1, a novel FTO inhibitor, and explores its potential effects on metabolic disorders based on the established roles of FTO and data from other well-characterized FTO inhibitors. While direct experimental data on this compound's metabolic effects are limited, this document provides a comprehensive overview of the underlying science, experimental methodologies, and potential therapeutic implications of FTO inhibition.
Introduction to FTO and its Role in Metabolic Disease
The FTO protein is a Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from m⁶A residues on mRNA. This post-transcriptional modification is a key regulator of mRNA stability, splicing, and translation, thereby influencing a wide array of biological processes. FTO is ubiquitously expressed, with high levels in the brain, adipose tissue, and pancreas.
Key Functions of FTO in Metabolism:
-
Adipogenesis: FTO plays a pivotal role in adipocyte differentiation. Knockdown of FTO has been shown to inhibit adipogenesis, while its overexpression promotes the formation of mature adipocytes. FTO influences the expression of critical adipogenic transcription factors, such as PPARγ and C/EBPα.
-
Energy Homeostasis: FTO expression in the hypothalamus is linked to the regulation of appetite and energy expenditure. Inhibition of hypothalamic FTO can lead to reduced food intake and body weight.
-
Insulin Signaling: FTO has been implicated in the modulation of insulin secretion and sensitivity. Overexpression of FTO in pancreatic β-cells can inhibit insulin secretion, while its upregulation in muscle has been shown to alter insulin signaling.
-
Lipid Metabolism: FTO influences the expression of genes involved in lipogenesis and lipid droplet formation.
This compound: A Potent FTO Inhibitor
This compound is a selective inhibitor of the FTO enzyme. While its primary characterization has been in the context of cancer research, its potent inhibitory activity against FTO makes it a valuable tool for investigating the therapeutic potential of FTO inhibition in metabolic diseases.
| Compound | IC₅₀ | Source |
| This compound | <1 µM | |
| This compound TFA | <1 µM |
Table 1: In Vitro Inhibitory Activity of this compound and its TFA Salt.
Anticipated Effects of this compound on Metabolic Disorders
Based on the known functions of FTO and data from other FTO inhibitors, this compound is expected to exert beneficial effects on various metabolic parameters.
Obesity and Adiposity
By inhibiting FTO, this compound is predicted to suppress adipogenesis, leading to a reduction in fat mass accumulation. Studies with other FTO inhibitors have demonstrated a decrease in adipocyte differentiation and lipid accumulation in preadipocyte cell lines.
Type 2 Diabetes
FTO inhibition may improve glucose homeostasis through multiple mechanisms. By potentially enhancing insulin sensitivity and preserving pancreatic β-cell function, this compound could contribute to better glycemic control. Studies on FTO-deficient mice have shown protection against the development of hyperglycemia and improved glucose tolerance.
| Parameter | Expected Effect of this compound | Supporting Evidence (from other FTO inhibitors/FTO KO models) |
| Body Weight | Decrease | FTO-deficient mice exhibit reduced body weight. |
| Fat Mass | Decrease | FTO-deficient mice have lower fat mass. Pharmacological inhibition of FTO reduces adiposity in diet-induced obese mice. |
| Adipocyte Differentiation | Inhibition | FTO knockdown inhibits adipogenesis in vitro. |
| Food Intake | Decrease | Hypothalamic FTO inhibition reduces food intake. |
| Glucose Tolerance | Improvement | FTO-deficient mice show improved glucose tolerance. |
| Insulin Secretion | Potential Modulation | Overexpression of FTO inhibits insulin secretion. |
| Insulin Sensitivity | Improvement | FTO inhibition has been linked to improved insulin signaling. |
Table 2: Predicted Effects of this compound on Key Metabolic Parameters.
Signaling Pathways Modulated by FTO Inhibition
FTO's role as an m⁶A demethylase places it at the crossroads of numerous signaling pathways crucial for metabolic regulation. Inhibition of FTO is expected to modulate these pathways, leading to therapeutic benefits.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of FTO inhibitors like this compound on metabolic parameters.
In Vitro FTO Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of recombinant FTO.
Materials:
-
Recombinant human FTO protein
-
m⁶A-containing RNA oligonucleotide substrate
-
Assay buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
This compound or other test compounds
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 10 µL of FTO protein solution (final concentration ~50 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of the m⁶A RNA substrate (final concentration ~100 nM).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the demethylated product using a suitable detection method (e.g., formaldehyde quantification kit or LC-MS/MS).
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with the FTO protein in a cellular context.
Materials:
-
Cell line expressing FTO (e.g., HEK293T)
-
This compound
-
PBS and lysis buffer
-
PCR tubes and thermal cycler
-
Western blot reagents and anti-FTO antibody
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a defined period.
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble FTO protein by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Adipocyte Differentiation Assay
This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation with differentiation medium in the presence of varying concentrations of this compound or vehicle.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with fresh this compound.
-
Continue to culture for another 4-6 days, changing the medium every 2 days.
-
On day 8-10, fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Quantify lipid accumulation by extracting the dye and measuring its absorbance.
Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or other insulin-responsive cells
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
Procedure:
-
Treat differentiated adipocytes with this compound for a specified time.
-
Wash the cells and incubate in KRH buffer.
-
Stimulate with or without insulin for 20 minutes.
-
Add the radiolabeled or fluorescent glucose analog and incubate for 5-10 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of internalized glucose by scintillation counting or fluorescence measurement.
Conclusion and Future Directions
Inhibition of the FTO protein represents a promising strategy for the treatment of metabolic disorders, including obesity and type 2 diabetes. This compound, as a potent FTO inhibitor, holds significant therapeutic potential. While further studies are required to directly elucidate its effects on metabolic parameters in preclinical models, the existing body of research on FTO function provides a strong rationale for its investigation. Future research should focus on in vivo efficacy studies of this compound in diet-induced obesity and diabetes models to validate its therapeutic utility and to assess its pharmacokinetic and safety profiles. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel FTO inhibitors in the context of metabolic disease research and drug development.
References
Unraveling the Biological Targets of Fto-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-1 is a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, a key enzyme in epigenetic regulation. As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in a multitude of cellular processes, making it a compelling target for therapeutic intervention in oncology and metabolic diseases. This technical guide provides an in-depth overview of the biological targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Primary Biological Target: FTO Protein
This compound is designed to directly bind to and inhibit the enzymatic activity of the FTO protein. FTO is a member of the AlkB family of non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases that removes the methyl group from m6A residues in RNA. This demethylation activity modulates RNA stability, splicing, and translation, thereby influencing a wide array of biological processes.
Quantitative Inhibition Data
The inhibitory potency of this compound against the FTO protein and its effects on various cancer cell lines have been characterized through several in vitro assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (FTO) | <1 µM | In vitro enzymatic assay | [1] |
| Inhibition % | 62% at 50 µM | In vitro FTO enzyme activity | [1] |
| IC50 | 2.1 µM | SCLC-21H (Small Cell Lung Cancer) | [1] |
| IC50 | 5.3 µM | RH30 (Rhabdomyosarcoma) | [1] |
| IC50 | 5.6 µM | KP3 (Pancreatic Cancer) | [1] |
Potential Off-Target Considerations
Signaling Pathways Modulated by FTO Inhibition
Inhibition of FTO by this compound can significantly impact downstream signaling pathways that are regulated by m6A RNA methylation. The two primary pathways influenced by FTO activity are the WNT and mTORC1 signaling cascades.
WNT Signaling Pathway
The WNT signaling pathway is crucial for embryonic development, tissue homeostasis, and its dysregulation is a hallmark of many cancers. FTO has been shown to regulate the bifurcation of canonical and non-canonical WNT pathways. Loss of FTO function has been demonstrated to downregulate canonical Wnt signaling by preventing the nuclear translocation of β-catenin, while activating the non-canonical Wnt/Ca2+ pathway. This suggests that this compound, by inhibiting FTO, could modulate WNT signaling to exert its anti-tumor effects.
mTORC1 Signaling Pathway
The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been identified as a positive regulator of the mTORC1 pathway. The mechanism involves FTO-mediated demethylation of specific mRNAs, leading to their increased stability and translation, which in turn activates mTORC1 signaling. Therefore, inhibition of FTO by this compound is expected to downregulate mTORC1 activity, leading to decreased protein synthesis and cell growth.
References
Fto-IN-1: A Technical Guide to its Role in Modulating RNA Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible methylation of RNA, a key process in RNA epigenetics, is primarily modulated by methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO) was the first identified RNA demethylase, and its dysregulation has been implicated in a range of human diseases, including cancer and metabolic disorders. Fto-IN-1 is a small molecule inhibitor of FTO, serving as a critical tool for investigating the biological functions of FTO and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in modulating RNA epigenetics, detailed experimental protocols, and its impact on key signaling pathways.
Introduction to FTO and RNA Epigenetics
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, splicing, and translation.[1][2] The dynamic and reversible nature of m6A methylation is controlled by a complex interplay of "writer" proteins (e.g., METTL3/14), which install the methyl mark, "reader" proteins (e.g., YTH domain-containing proteins), which recognize the mark and elicit a functional consequence, and "eraser" proteins, which remove the methyl mark.[1]
The FTO protein is a prominent m6A demethylase, and its activity is crucial for maintaining the balance of RNA methylation.[1] Dysregulation of FTO has been linked to various pathologies. In cancer, FTO can act as an oncogene by demethylating the transcripts of key cancer-promoting genes.[3] In metabolic diseases, FTO has been associated with an increased risk of obesity. The development of potent and selective FTO inhibitors is therefore of significant interest for both basic research and therapeutic applications.
This compound: A Potent FTO Inhibitor
This compound is a small molecule compound identified as an inhibitor of the FTO enzyme. It serves as a valuable chemical probe to elucidate the cellular functions of FTO and to explore the therapeutic potential of FTO inhibition.
Mechanism of Action
This compound functions by inhibiting the demethylase activity of the FTO protein. The primary mechanism of FTO is the oxidative demethylation of N6-methyladenosine (m6A) in RNA. By inhibiting FTO, this compound leads to an increase in the global levels of m6A methylation on RNA, thereby influencing the fate of target transcripts.
Quantitative Data
The inhibitory potency of this compound has been characterized both in vitro and in cellular assays.
| Parameter | Value | Cell Lines/Assay Conditions |
| FTO IC50 | <1 µM | In vitro enzyme activity assay. |
| Inhibition of FTO enzyme activity | 62% inhibition at 50 µM | In vitro assay. |
| Cell Viability IC50 | 2.1 µM | SCLC-21H cells. |
| 5.3 µM | RH30 cells. | |
| 5.6 µM | KP3 cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on RNA epigenetics.
In Vitro FTO Inhibition Assay
This protocol is adapted from a fluorescence-based assay for FTO inhibitors.
Materials:
-
Recombinant human FTO protein
-
m6A-containing fluorescent RNA substrate (e.g., m6A7-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of FTO protein in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the FTO protein solution to each well of a 384-well plate.
-
Add 50 nL of the this compound dilutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
Initiate the demethylation reaction by adding 5 µL of the m6A-containing fluorescent RNA substrate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (excitation and emission wavelengths will depend on the fluorescent substrate used).
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SCLC-21H, RH30, KP3)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Quantification of m6A Levels by LC-MS/MS
This protocol describes a general workflow for the quantitative analysis of m6A in total RNA following treatment with this compound.
Materials:
-
Cells treated with this compound or a vehicle control
-
Total RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Digest 1-2 µg of total RNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by comparing the peak areas to a standard curve.
-
Calculate the m6A/A ratio to determine the relative level of m6A methylation.
Signaling Pathways Modulated by FTO Inhibition
Inhibition of FTO by this compound can impact various cellular signaling pathways that are regulated by m6A methylation.
Wnt/β-catenin Signaling Pathway
Recent studies have shown that FTO can regulate the Wnt/β-catenin signaling pathway. FTO depletion has been demonstrated to upregulate the expression of DKK1, an inhibitor of the Wnt pathway. This leads to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of Wnt target genes.
Caption: this compound inhibits FTO, leading to increased DKK1 and subsequent inhibition of Wnt signaling.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been shown to be involved in the regulation of the mTORC1 complex. Inhibition of FTO can affect the activity of mTORC1 and its downstream targets, thereby influencing processes like protein synthesis and autophagy.
References
- 1. FTO mediates LINE1 m6A demethylation and chromatin regulation in mESCs and mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of m6A demethylase FTO in chemotherapy resistance mediating acute myeloid leukemia relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Fto-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-1 is a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase. The FTO protein plays a crucial role in various biological processes, including metabolism, adipogenesis, and cancer development, primarily through its m6A demethylase activity, which modulates the expression of target genes. Inhibition of FTO has emerged as a promising therapeutic strategy for various diseases, particularly cancer. This compound offers a valuable tool for investigating the biological functions of FTO and for preclinical studies aimed at developing novel anticancer therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on its effects on cancer cells. The protocols are based on established methodologies for FTO inhibitors and are intended to serve as a guide for researchers.
Data Presentation
The following table summarizes the reported in vitro activity of this compound in various cancer cell lines. This data can be used as a starting point for determining the optimal concentration range for specific experimental setups.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | [1] |
| RH30 | Rhabdomyosarcoma | 5.3 | [1] |
| KP3 | Not Specified | 5.6 | [1] |
Note: IC50 values can vary depending on the cell line, assay conditions, and treatment duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Signaling Pathways
FTO has been shown to regulate several key signaling pathways implicated in cancer cell proliferation, survival, and migration. This compound, by inhibiting FTO's demethylase activity, is expected to modulate these pathways. Below are diagrams of two major pathways influenced by FTO.
Caption: FTO-mediated regulation of the Wnt/β-catenin signaling pathway.
Caption: FTO-mediated regulation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on cancer cells in culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTS/CCK-8)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Caption: Workflow for a cell viability assay using this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of this compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well plates
-
This compound
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at the desired concentration. Use a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately acquire images of the scratch at multiple defined locations for each well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Image Acquisition (Time X): Acquire images at the same locations at various time points (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
Transwell inserts (8 µm pore size) coated with Matrigel or a similar basement membrane extract
-
24-well plates
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated transwell inserts according to the manufacturer's instructions.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Treatment: Add this compound at the desired concentration to the cell suspension. Include a vehicle control.
-
Seeding in Upper Chamber: Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Chemoattractant in Lower Chamber: Add 500 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10-15 minutes. Stain the cells with 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Take images of the stained cells using a microscope.
-
Quantification: Count the number of invading cells in several random fields of view. The results can be expressed as the average number of invaded cells per field.
Conclusion
This compound is a valuable research tool for studying the roles of the FTO m6A demethylase in cellular processes and disease models. The protocols provided here offer a framework for investigating the effects of this compound on cancer cell viability, migration, and invasion. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell systems. Further investigation into the precise molecular mechanisms downstream of this compound-mediated FTO inhibition will be crucial for its potential development as a therapeutic agent.
References
Fto-IN-1 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-1 is a chemical inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), an enzyme that plays a significant role in nucleic acid demethylation. The FTO protein is implicated in various biological processes, including energy homeostasis, adipogenesis, and the regulation of body weight. Its dysregulation has been linked to obesity and other metabolic disorders. This document provides detailed application notes and protocols for the recommended dosage of this compound in in vivo studies, based on available preclinical research.
Quantitative Data Summary
While direct in vivo dosage information for this compound is not widely published, data from studies on similar FTO inhibitors can provide a valuable reference for experimental design. The following table summarizes the dosages of other known FTO inhibitors used in murine models.
| Inhibitor Name | Animal Model | Dosage | Administration Route | Frequency | Key Findings |
| IOX3 | Mice | 60 mg/kg | Not Specified | Every two days | Did not significantly alter FTO protein levels at this dose. |
| FB23 | Mice | 3 mg/kg | Oral Gavage | Daily | Mitigated high-fat diet-induced metabolic disturbances and cognitive decline. |
It is crucial to note that these are different compounds, and the optimal dosage for this compound may vary. A dose-response study is highly recommended to determine the efficacious and non-toxic dose for your specific animal model and experimental endpoint.
Experimental Protocols
The following protocols are generalized based on common practices for administering small molecule inhibitors to rodents in a research setting.
Formulation of this compound for In Vivo Administration
Materials:
-
This compound (or this compound TFA salt)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Standard Vehicle Formulation
This protocol is a common starting point for many small molecule inhibitors that are poorly soluble in aqueous solutions.
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock will depend on the final desired dose. For example, to achieve a final dosing solution of 1 mg/mL, you might prepare a 10 mg/mL stock in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock.
-
Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300. Vortex thoroughly until the solution is clear.
-
Add Tween 80. A common final concentration is 5%. Vortex again to ensure complete mixing.
-
Add saline or PBS to reach the final desired volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the final solution until it is a clear and homogenous. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Administer the freshly prepared solution to the animals.
Note: The concentration of DMSO should be kept as low as possible, ideally below 10% for intraperitoneal injections in mice, to minimize toxicity.
Administration Protocol (Example: Intraperitoneal Injection in Mice)
Materials:
-
Prepared this compound dosing solution
-
Appropriate gauge needles (e.g., 27-30G) and syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each animal accurately to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Locate the injection site. For intraperitoneal (IP) injection, this is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Be careful not to puncture any internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions immediately after injection and at regular intervals throughout the study.
Mandatory Visualizations
FTO Signaling Pathway
The FTO protein is known to influence several downstream signaling pathways, primarily through its m6A demethylase activity on mRNA. This can affect the stability and translation of target transcripts.
Caption: FTO protein removes m6A methylation from mRNA, affecting its stability and translation.
Experimental Workflow for In Vivo this compound Study
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for conducting an in vivo study with this compound.
Concluding Remarks
The provided protocols and information are intended as a guide for initiating in vivo studies with this compound. Due to the limited publicly available data on this specific compound, researchers are strongly encouraged to perform preliminary dose-finding and toxicity studies to establish a safe and effective dosage for their experimental model. Careful observation and documentation of animal welfare are paramount throughout any in vivo experiment.
Fto-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-1 is a small molecule inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), a member of the AlkB family of non-heme iron-dependent dioxygenases. FTO functions as an N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in the regulation of gene expression by reversing the m6A modification on various RNAs. The dysregulation of FTO has been implicated in various diseases, including cancer, obesity, and metabolic disorders. This compound serves as a valuable chemical probe for studying the biological functions of FTO and for exploring its therapeutic potential.
These application notes provide detailed information on the solubility of this compound, along with protocols for its use in fundamental cellular and molecular biology assays.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing a large stock solution. Sonication may be used to aid dissolution.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 1 | 2.56 | Sonication is recommended. |
| Ethanol | 80 | 204.47 | Sonication is recommended. |
| Water | - | - | The free base form of this compound has low aqueous solubility. The TFA salt form (this compound TFA) exhibits enhanced water solubility. |
| Formulation 1 | ≥ 2.08 | ≥ 4.12 (as TFA salt) | A clear solution can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
| Formulation 2 | ≥ 2.08 | ≥ 4.12 (as TFA salt) | A clear solution can be achieved with 10% DMSO and 90% Corn Oil. |
Note: The molecular weight of this compound is 391.25 g/mol . The molecular weight of this compound TFA is 505.27 g/mol .
Signaling Pathway
This compound exerts its effects by inhibiting the demethylase activity of FTO. This leads to an increase in the global levels of m6A methylation on RNA, which in turn affects the stability, translation, and splicing of target transcripts. One of the key downstream targets of FTO is the proto-oncogene MYC.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.91 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions for the chosen reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of FTO and MYC Protein Levels
Objective: To assess the effect of this compound on the protein expression levels of FTO and its downstream target, MYC.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FTO, anti-MYC, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ concentration) or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qPCR) for MYC Gene Expression
Objective: To measure the effect of this compound on the mRNA expression level of MYC.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for MYC and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.
Experimental Workflow Visualization
Preparing Fto-IN-1 stock and working solutions
Application Notes and Protocols for Fto-IN-1
Introduction
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO), the first identified N6-methyladenosine (m6A) RNA demethylase.[1][2] FTO is an Fe(II)- and 2-oxoglutarate-dependent oxygenase that plays a critical role in regulating gene expression by reversing m6A methylation on various RNA species.[3][4] Due to its involvement in numerous physiological and pathological processes, FTO has emerged as a significant therapeutic target. Elevated FTO activity is linked to obesity, metabolic disorders, and the progression of various cancers, including leukemia, breast cancer, and glioblastoma.[5] this compound inhibits the demethylase activity of FTO with an IC50 of less than 1 μM, making it a valuable tool for investigating the biological functions of FTO and for preclinical research in oncology and metabolic diseases.
Chemical Properties and Solubility
Summarized below are the key chemical and physical properties for this compound and its commonly used trifluoroacetate (TFA) salt form. The TFA salt form generally offers enhanced water solubility and stability.
| Property | This compound | This compound TFA |
| Molecular Formula | C₁₈H₁₆Cl₂N₄O₂ | C₂₀H₁₇Cl₂F₃N₄O₄ |
| Molecular Weight | 391.25 g/mol | 505.28 g/mol |
| CAS Number | 2243944-92-3 | 2797619-81-7 |
| Appearance | Solid | Solid |
| Solubility | DMSO: Soluble | DMSO: 50 mg/mL (98.96 mM) (Requires ultrasonic) |
| Water: Insoluble | Water: < 0.1 mg/mL (Insoluble) |
Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is highly recommended to use newly opened DMSO.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound (or its TFA salt) in DMSO. Stock solutions are crucial for accurate and repeatable experimental results.
Materials:
-
This compound powder (or this compound TFA)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (recommended for TFA salt)
Procedure:
-
Determine Required Mass: Calculate the mass of this compound powder required to achieve the desired stock concentration and volume. Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) . Refer to the table below for quick calculations.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile tube.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the powder.
-
Dissolve Compound: Vortex the solution thoroughly. If precipitation occurs or if dissolving the TFA salt, use an ultrasonic bath to facilitate complete dissolution.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials.
-
Storage Conditions: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table (for this compound TFA, MW: 505.28 g/mol )
| Desired Concentration | Volume | Mass of this compound TFA Required |
| 1 mM | 1 mL | 0.505 mg |
| 5 mL | 2.526 mg | |
| 5 mM | 1 mL | 2.526 mg |
| 5 mL | 12.632 mg | |
| 10 mM | 1 mL | 5.053 mg |
| 5 mL | 25.264 mg |
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into a final working concentration using cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform Serial Dilutions: It is recommended to perform serial dilutions rather than a single large dilution to ensure accuracy.
-
Example for 10 µM final concentration from a 10 mM stock:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution. (e.g., Add 5 µL of 10 mM stock to 495 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration. (e.g., Add 100 µL of 100 µM solution to 900 µL of medium).
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is critical to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted working solutions in culture medium.
FTO Signaling Pathway Modulation
FTO has been shown to regulate various signaling pathways. One notable mechanism involves its role at the branch point of canonical and non-canonical WNT signaling pathways. FTO can regulate the expression of DKK1, an inhibitor of the canonical WNT pathway. Inhibition of FTO using this compound can therefore modulate downstream WNT signaling events.
Caption: FTO inhibition by this compound derepresses DKK1, altering WNT signaling.
Experimental Protocol: Cell Viability (MTS) Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line using a colorimetric MTS assay. This compound has been shown to inhibit the viability of various cancer cell lines with IC₅₀ values in the low micromolar range.
Materials:
-
Cancer cell line of interest (e.g., SCLC-21H)
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Include a "vehicle control" (DMSO at the same final concentration as the highest this compound dose) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Calculate the percentage of cell viability for each this compound concentration.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.
-
References
- 1. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of FTO in Tumors and Its Research Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Solution structure ensemble of human obesity-associated protein FTO reveals druggable surface pockets at the interface between the N- and C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Fto-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-1 is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), the first identified N6-methyladenosine (m⁶A) RNA demethylase. FTO has emerged as a significant therapeutic target in various diseases, particularly in cancer, due to its role in post-transcriptional gene regulation. These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in research settings.
Physicochemical Properties and Storage
Proper storage and handling of this compound are critical to ensure its integrity and activity for reproducible experimental results. It is recommended to store the compound in its solid form at -20°C for long-term storage. The trifluoroacetate (TFA) salt of this compound is also available and generally exhibits enhanced water solubility and stability.
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C | Up to 2 years | Protect from moisture. |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 19.75 mg/mL (≥ 50.48 mM) | Sonication may be required for complete dissolution. |
| Ethanol | Insoluble | |
| Water | Insoluble |
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stability Assessment: A General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound under various stress conditions. A stability-indicating high-performance liquid chromatography (HPLC) method should be developed to separate the intact drug from its degradation products.
3.2.1. Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach. The method should be optimized to achieve adequate separation of this compound from all potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
3.2.2. Forced Degradation Studies
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent system) and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).
3.2.3. Sample Analysis
Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control.
Signaling Pathways and Mechanism of Action
FTO is an m⁶A RNA demethylase that plays a critical role in cancer by regulating the stability and translation of various mRNAs. Inhibition of FTO by this compound leads to an increase in m⁶A methylation, which can alter gene expression and affect key signaling pathways involved in cell proliferation, survival, and differentiation.
FTO-Mediated Regulation of MYC Oncogene
One of the key downstream targets of FTO is the MYC oncogene. FTO removes m⁶A marks from MYC mRNA, leading to its stabilization and increased expression. By inhibiting FTO, this compound increases m⁶A levels in MYC mRNA, which can lead to its degradation and a subsequent decrease in MYC protein levels. This downregulates MYC-driven cellular processes, such as proliferation and metabolism.
Involvement in the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. FTO has been shown to influence this pathway, and its inhibition can lead to the downregulation of Akt phosphorylation, thereby inhibiting downstream signaling.
Caption: FTO signaling pathway and the effect of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on a cancer cell line.
Caption: Workflow for this compound in vitro evaluation.
Application Notes and Protocols for In Vitro Efficacy Testing of Fto-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-1 is a potent inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme is a critical regulator of gene expression and has been implicated in various diseases, including cancer.[1] this compound exerts its effects by inhibiting the demethylase activity of FTO, leading to alterations in m6A levels of target transcripts and subsequent modulation of cellular processes. These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound, including its direct enzymatic inhibition, target engagement in a cellular context, and its downstream functional effects on cancer cells.
This compound: Summary of In Vitro Efficacy
This compound has demonstrated significant inhibitory activity against the FTO enzyme and has shown anti-proliferative effects in various cancer cell lines. The following table summarizes key quantitative data for this compound.
| Assay Type | Metric | Value | Cell Line(s) | Reference |
| Biochemical Assay | IC50 | <1 µM | - | [1] |
| % Inhibition | 62% at 50 µM | - | [1] | |
| Cell Viability Assay | IC50 | 2.1 µM | SCLC-21H | [1] |
| IC50 | 5.3 µM | RH30 | [1] | |
| IC50 | 5.6 µM | KP3 |
Signaling Pathways Modulated by FTO
The FTO enzyme is known to play a role in several key signaling pathways implicated in cancer, including the Wnt and PI3K/Akt pathways. Inhibition of FTO by this compound can therefore be expected to modulate these pathways.
FTO and the Wnt Signaling Pathway
FTO has been shown to regulate the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and migration. FTO can influence the stability of key Wnt pathway components by demethylating their corresponding mRNAs.
FTO and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. FTO can impact this pathway by modulating the m6A modification of mRNAs encoding key signaling components.
References
Fto-IN-1 Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fto-IN-1, a potent inhibitor of the FTO (fat mass and obesity-associated) protein, for the treatment of cancer cell lines. This document includes a summary of its biological activity, detailed protocols for key experimental assays, and a diagram of the FTO signaling pathway in cancer.
Introduction
This compound is a small molecule inhibitor of the FTO enzyme, an N6-methyladenosine (m6A) RNA demethylase. The FTO protein is an important regulator of gene expression and has been identified as an oncogenic factor in various types of cancer. By inhibiting FTO, this compound can modulate the m6A methylation of RNA, leading to the suppression of cancer cell growth and viability. This compound has an IC50 of less than 1 μM for the FTO enzyme.[1]
Data Presentation
The following table summarizes the in vitro efficacy of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Assay Type | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | Cell Viability | [1] |
| RH30 | Rhabdomyosarcoma | 5.3 | Cell Viability | [1] |
| KP3 | - | 5.6 | Cell Viability | [1] |
FTO Signaling Pathway in Cancer
FTO plays a crucial role in cancer by demethylating m6A on various target mRNAs, thereby altering their stability and translation. This can lead to the activation of oncogenic signaling pathways and the suppression of tumor suppressor pathways.
Caption: FTO signaling pathway in cancer and the inhibitory effect of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the effect of this compound on cancer cell lines.
Caption: General experimental workflow for this compound treatment of cancer cell lines.
Experimental Protocols
Note: The optimal treatment duration and concentration of this compound should be determined empirically for each cell line and assay. The following protocols provide a general framework.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of FTO and Fto-IN-1 Treatment
Introduction
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that plays a crucial role in various biological processes by removing N6-methyladenosine (m6A) from RNA.[1][2] Dysregulation of FTO has been implicated in obesity, metabolic disorders, and various cancers, making it a compelling target for therapeutic intervention.[3] Two primary methods for inhibiting FTO activity in a research setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors, such as Fto-IN-1.
This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and data presentation. These notes are intended to guide researchers in selecting the appropriate tool for their experimental needs and to provide standardized protocols for their application.
Comparison of FTO Inhibition Methods
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by targeting FTO mRNA for degradation, leading to reduced FTO protein expression. | Direct competitive inhibition of the FTO demethylase enzymatic activity.[4] |
| Mode of Inhibition | Reduction of total FTO protein levels. | Inhibition of FTO's catalytic function without affecting protein levels. |
| Time to Effect | Slower onset, requires viral transduction, integration, and subsequent protein turnover (typically 48-72 hours or longer for stable cell lines).[5] | Rapid onset, directly inhibits enzyme activity upon cell penetration (effects can be observed within hours). |
| Duration of Effect | Can be transient or stable, leading to long-term or permanent gene silencing in dividing cells. | Transient and reversible; effect is dependent on the compound's stability and presence in the culture medium. |
| Specificity | Can have off-target effects by silencing unintended mRNAs with sequence similarity. | Can have off-target effects on other 2-oxoglutarate (2-OG) dependent dioxygenases or other cellular proteins. |
| Delivery Method | Requires production of lentiviral particles and cell transduction, which may require BSL-2 safety precautions. | Simple addition of the chemical compound to the cell culture medium. |
| Applications | Ideal for creating stable cell lines with long-term FTO depletion and for in vivo studies using viral delivery. | Suited for acute inhibition studies, dose-response experiments, and high-throughput screening. |
Quantitative Data Presentation
The following table summarizes the effects of FTO knockdown and inhibition on N6-methyladenosine (m6A) levels and cell viability, providing a quantitative comparison of the two methods.
| Method | Cell Line | Measurement | Result | Reference |
| Lentiviral shRNA Knockdown | Glioblastoma Stem Cells (GSCs) | m6A and m6Am levels | ~1.5-2-fold increase in both m6A and m6Am levels. | |
| AGS (gastric cancer) | m6A and m6Am levels | Increased m6A and m6Am levels. | ||
| FTO Inhibitor (FTO-43 N) | AGS (gastric cancer) | m6A and m6Am levels | Increased m6A and m6Am levels, with a larger increase for m6Am. | |
| This compound | SCLC-21H | Cell Viability (IC50) | 2.1 µM | |
| RH30 | Cell Viability (IC50) | 5.3 µM | ||
| KP3 | Cell Viability (IC50) | 5.6 µM | ||
| FTO Inhibitor (FB23-2) | AML cell lines | Cell Viability (IC50) | >1 µM |
Signaling Pathways
FTO has been shown to influence several key signaling pathways, including the Wnt/β-catenin and mTORC1 pathways.
Caption: FTO in the Wnt/β-catenin signaling pathway.
References
- 1. FTO-mediated autophagy inhibition promotes non-small cell lung cancer progression by reducing the stability of SESN2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fat mass and obesity-associated (FTO) gene is essential for insulin secretion and β-cell function: In vitro studies using INS-1 cells and human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Fto-IN-1: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Fto-IN-1, a known inhibitor of the FTO (Fat mass and obesity-associated) protein, in high-throughput screening (HTS) campaigns. The following sections offer comprehensive protocols for various assay formats, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor of the FTO protein, an α-ketoglutarate-dependent dioxygenase that demethylates N6-methyladenosine (m6A) in RNA.[1] Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and neurological disorders, making it an attractive target for therapeutic intervention. This compound serves as a valuable tool for identifying and characterizing novel FTO inhibitors in a high-throughput setting.
Quantitative Data for this compound
This compound exhibits potent inhibitory activity against the FTO enzyme and demonstrates cytotoxic effects in various cancer cell lines. This data is crucial for its use as a positive control in HTS assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (FTO enzyme) | <1 µM | In vitro enzymatic assay | [1][2] |
| Inhibition of FTO activity | 62% at 50 µM | In vitro enzymatic assay | [1][2] |
| IC50 (SCLC-21H cells) | 2.1 µM | Cell viability assay | |
| IC50 (RH30 cells) | 5.3 µM | Cell viability assay | |
| IC50 (KP3 cells) | 5.6 µM | Cell viability assay |
High-Throughput Screening Workflows
A typical HTS workflow for identifying novel FTO inhibitors involves several stages, from primary screening to lead optimization. This compound can be used as a reference compound throughout this process.
Caption: A generalized workflow for a high-throughput screening campaign to identify FTO inhibitors.
Experimental Protocols
The following are detailed protocols for common HTS assays used to screen for FTO inhibitors, with this compound serving as a positive control.
Chemiluminescent HTS Assay
This assay measures the demethylase activity of FTO by detecting the presence of methylated substrate using a specific antibody. A decrease in signal indicates inhibition of FTO.
Materials:
-
FTO Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat. No. 79344)
-
This compound (positive control)
-
Test compounds
-
TBST buffer (1x TBS, 0.05% Tween-20)
-
Luminometer
Protocol:
-
Plate Preparation: Rehydrate the wells of the substrate-coated 96-well plate with 200 µL of TBST buffer and incubate for 15 minutes at room temperature. Remove the liquid.
-
Reaction Setup:
-
Add 25 µL of the master mix (7.5 µL 4x FTO Assay Buffer + 17.5 µL water) to each well.
-
Add 5 µL of test compound or this compound (e.g., 10 µM final concentration for positive control) to the appropriate wells. For negative controls, add 5 µL of inhibitor buffer.
-
Add 20 µL of 1x FTO buffer to the "Blank" wells.
-
-
Enzyme Reaction:
-
Thaw and dilute FTO enzyme to 50 ng/µL in 1x FTO Buffer.
-
Initiate the reaction by adding 20 µL of diluted FTO enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate overnight at room temperature with slow shaking.
-
-
Antibody Incubation:
-
Wash the plate three times with TBST buffer.
-
Add 100 µL of Blocking Buffer to each well and shake for 10 minutes.
-
Dilute the primary antibody 1:100 in Blocking Buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with TBST buffer.
-
Dilute the HRP-labeled secondary antibody as recommended in the kit and add 100 µL to each well. Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the plate three times with TBST buffer.
-
Prepare the ECL substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately read the chemiluminescence on a luminometer.
-
Fluorescence Polarization (FP) HTS Assay
This assay measures the binding of a fluorescently labeled substrate to FTO. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.
Materials:
-
Recombinant FTO protein
-
Fluorescently labeled m6A-containing RNA probe
-
This compound (positive control)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Plate reader with FP capabilities
Protocol:
-
Reagent Preparation: Prepare serial dilutions of test compounds and this compound (e.g., starting from 100 µM) in assay buffer.
-
Reaction Setup (384-well plate):
-
Add 5 µL of diluted test compound or this compound to the appropriate wells.
-
Add 5 µL of a solution containing the fluorescent probe (e.g., 10 nM final concentration) to all wells.
-
Add 10 µL of a solution containing FTO protein (e.g., 50 nM final concentration) to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to these control wells.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Detection: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Microscale Thermophoresis (MST) for Hit Validation
MST is a biophysical technique used to quantify the binding affinity between a target protein and a ligand. It is a powerful tool for validating hits from primary screens.
Materials:
-
Recombinant FTO protein (labeled with a fluorescent dye, e.g., RED-tris-NTA)
-
This compound (or validated hit compound)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Protocol:
-
Sample Preparation:
-
Prepare a constant concentration of labeled FTO protein (e.g., 20 nM) in MST buffer.
-
Prepare a 16-point serial dilution of the unlabeled ligand (this compound or hit compound) in MST buffer.
-
-
Binding Reaction: Mix the labeled FTO protein with each dilution of the ligand in a 1:1 ratio.
-
Capillary Loading: Load the mixtures into MST capillaries.
-
Measurement: Place the capillaries into the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and detect the movement of the fluorescently labeled FTO.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration to determine the dissociation constant (Kd).
Signaling Pathway Analysis in HTS Format
FTO has been shown to be involved in several signaling pathways. High-throughput assays can be developed to screen for compounds that modulate these pathways through FTO inhibition.
WNT/β-catenin Signaling Pathway
FTO has been shown to regulate the WNT/β-catenin signaling pathway. A reporter gene assay can be used to screen for inhibitors that affect this pathway.
Caption: A simplified diagram of the canonical WNT/β-catenin signaling pathway and the role of FTO.
HTS Reporter Assay Protocol:
-
Cell Line: Use a cell line stably expressing a TCF/LEF-responsive luciferase reporter (e.g., HEK293T-TCF/LEF-luc).
-
Assay Setup (384-well plate):
-
Seed the reporter cells and allow them to adhere overnight.
-
Treat the cells with test compounds and this compound (as a positive control) at various concentrations.
-
Stimulate the WNT pathway with a WNT agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
-
Incubation: Incubate for 18-24 hours.
-
Detection: Add a luciferase substrate (e.g., Bright-Glo) and measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of the WNT pathway.
Leptin-STAT3 Signaling Pathway
FTO has been shown to interact with the leptin-STAT3 signaling pathway, which is crucial for metabolism and energy homeostasis. A high-throughput Western blot or an AlphaLISA-based assay can be used to measure the phosphorylation of STAT3.
Caption: The Leptin-STAT3 signaling pathway and the influence of FTO.
High-Throughput Western Blot Protocol for p-STAT3:
-
Cell Treatment (96-well plate):
-
Seed a suitable cell line (e.g., HT-29) and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat with test compounds or this compound for 1 hour.
-
Stimulate with a cytokine (e.g., IL-22) to induce STAT3 phosphorylation.
-
-
Cell Lysis: Lyse the cells directly in the wells using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Perform a BCA assay to normalize protein concentrations.
-
Automated Western Blotting: Use an automated Western blot system (e.g., Simple Western) for high-throughput analysis of p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).
-
Data Analysis: Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control. Calculate the percentage of inhibition relative to the stimulated control.
AlphaLISA Assay for p-STAT3:
-
Cell Lysis (384-well plate): After cell treatment as described above, lyse the cells using the provided AlphaLISA Lysis Buffer.
-
Assay Reaction:
-
Transfer the cell lysate to an AlphaLISA assay plate.
-
Add a mixture of acceptor beads conjugated to an anti-p-STAT3 antibody and biotinylated anti-STAT3 antibody.
-
Incubate to allow for the formation of the immunocomplex.
-
Add streptavidin-coated donor beads.
-
-
Incubation: Incubate in the dark at room temperature.
-
Detection: Read the plate on an AlphaLISA-compatible plate reader. A decrease in the AlphaLISA signal indicates inhibition of STAT3 phosphorylation.
By employing these detailed protocols and utilizing this compound as a reliable control, researchers can effectively conduct high-throughput screening campaigns to discover and characterize novel inhibitors of FTO for potential therapeutic applications.
References
Application Notes and Protocols for Fto-IN-1 in Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various cancers.[1] Overexpression of FTO has been linked to the progression of several malignancies, including acute myeloid leukemia (AML), breast cancer, and glioblastoma.[1] FTO exerts its oncogenic effects by demethylating m6A on target mRNAs, thereby altering their stability and translation, and promoting cancer cell proliferation, survival, and drug resistance.
Fto-IN-1 is a potent and specific inhibitor of the FTO enzyme. While extensive in vivo efficacy data for this compound in xenograft models is not yet widely published, studies on other potent FTO inhibitors, such as CS1 (Bisantrene), have demonstrated significant anti-tumor activity in various cancer xenograft models. These inhibitors have been shown to suppress tumor growth and prolong survival in mice bearing tumors from cell lines or patient-derived tissues.[2]
These application notes provide a comprehensive guide for utilizing this compound in xenograft models of cancer, drawing upon the available information for this compound and analogous FTO inhibitors. The provided protocols and data serve as a starting point for researchers to design and execute in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathways
FTO is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A-modified RNA. Inhibition of FTO by compounds like this compound leads to an increase in global m6A levels in cancer cells. This hypermethylation affects the stability and translation of various oncogenic transcripts. Key signaling pathways affected by FTO inhibition include:
-
MYC Signaling: FTO inhibition increases m6A levels in MYC mRNA, leading to its degradation and subsequent downregulation of MYC-driven cell proliferation.
-
CEBPA and RARA Signaling: In AML, FTO inhibition affects the expression of CEBPA and RARA, promoting differentiation of leukemic cells.
-
PI3K/AKT Signaling: FTO has been shown to influence the PI3K/AKT pathway, a critical regulator of cell growth and survival.
Below is a diagram illustrating the FTO signaling pathway and the effect of its inhibition.
Caption: FTO signaling pathway and the inhibitory action of this compound.
Quantitative Data from Xenograft Models (Representative FTO Inhibitor)
Table 1: In Vivo Efficacy of a Representative FTO Inhibitor (CS1) in a Colorectal Cancer Xenograft Model [2]
| Parameter | Vehicle Control | CS1 Treatment |
| Cell Line | HCT116 | HCT116 |
| Mouse Strain | Nude Mice | Nude Mice |
| Number of Cells Injected | 5 x 10^6 | 5 x 10^6 |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosage | Vehicle | 10 mg/kg |
| Treatment Schedule | Daily | Daily |
| Tumor Volume at Day 21 (mm³) | ~1200 | ~600 |
| Tumor Growth Inhibition | - | Significant inhibition (p<0.05) |
| Body Weight Change | No significant change | No significant change |
Table 2: In Vivo Efficacy of a Representative FTO Inhibitor (CS1) in a Leukemia Xenograft Model
| Parameter | Vehicle Control | CS1 Treatment |
| Cell Line | MA9.3ITD AML | MA9.3ITD AML |
| Mouse Strain | Immunodeficient mice | Immunodeficient mice |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) |
| Dosage | Vehicle | Not specified |
| Treatment Outcome | Progressive disease | Remarkably inhibited leukemia progression |
| Survival | Shorter survival | Dramatically prolonged survival |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, a 20 mg/mL stock in DMSO can be prepared.
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the co-solvents. A commonly used vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For 1 mL of the final formulation, add 100 µL of the 20 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous.
-
Prepare the formulation fresh on the day of injection.
Establishment of a Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^7 cells/mL).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
Drug Administration and Tumor Measurement
Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal or intravenous injection). The dosage and schedule should be optimized for the specific cancer model, but a starting point could be 10 mg/kg daily, based on data from similar FTO inhibitors.
-
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Below is a diagram illustrating the general experimental workflow for a xenograft study.
Caption: General experimental workflow for a xenograft study using this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers with FTO overexpression. While specific in vivo efficacy data for this compound is still emerging, the information available for other potent FTO inhibitors strongly suggests its potential to inhibit tumor growth in xenograft models. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate and conduct their own in vivo studies to further elucidate the anti-cancer effects of this compound. Careful optimization of dosage and treatment schedules for specific cancer models will be crucial for successful outcomes.
References
Application Notes and Protocols for Fto-IN-1 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Fto-IN-1, a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein, in animal models of cancer. The following sections detail vehicle formulations, administration routes, and experimental workflows, supported by data from studies on FTO inhibitors.
Introduction
The FTO protein, an RNA N6-methyladenosine (m⁶A) demethylase, has emerged as a significant therapeutic target in various cancers.[1] Its overexpression is linked to the progression of acute myeloid leukemia (AML), breast cancer, glioblastoma, and other solid tumors.[1][2] FTO exerts its oncogenic effects by demethylating target mRNAs, thereby altering their stability and translation. Key downstream targets and pathways influenced by FTO include MYC, CEBPA, ASB2, RARA, and the PI3K/Akt and Wnt signaling pathways.[3][4] this compound is a potent inhibitor of FTO with an IC50 of less than 1 μM, making it a valuable tool for preclinical cancer research.
Data Presentation
| Compound | Animal Model | Disease Model | Dosing Route | Dosage | Vehicle | Key Findings | Reference |
| FB23 | Nude Mice | Breast Cancer Xenograft | Oral Gavage | 50 mg/kg, daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Synergistically suppressed tumor growth and lung metastasis when combined with ibrutinib. | |
| IOX3 | C57BL/6J Mice | N/A | Intraperitoneal Injection | 60 mg/kg, every 2 days | Not Specified | Did not significantly alter FTO protein levels in vivo or affect body weight. Reduced bone mineral density. | |
| Dac590 | NOD/SCID Mice | AML Xenograft | Oral Gavage | Not Specified | Not Specified | Significantly inhibited tumor growth and prolonged survival. Showed good oral bioavailability. | N/A |
Experimental Protocols
The following protocols are recommended for the in vivo administration of this compound in mouse models.
Vehicle Formulation
The choice of vehicle is critical for the solubility and stability of this compound. Based on formulations used for similar hydrophobic small molecules, the following options are recommended. It is crucial to perform a small-scale pilot study to confirm the solubility and stability of your specific batch of this compound.
a) Formulation for Oral Gavage (based on FB23 studies):
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
Protocol for 1 mL Formulation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound powder in 100 µL of DMSO. Vortex or sonicate until fully dissolved to create a clear stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final formulation should be a clear solution or a fine, homogenous suspension.
b) Formulation for Intraperitoneal Injection:
-
10% DMSO
-
90% Corn Oil
Protocol for 1 mL Formulation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound powder in 100 µL of DMSO.
-
Add 900 µL of corn oil and mix thoroughly. Ensure the mixture is homogenous before administration.
Administration Route and Dosage
a) Oral Gavage:
Based on studies with the FTO inhibitor FB23 in a breast cancer xenograft model, a starting dose of 50 mg/kg administered daily is recommended.
Protocol:
-
Prepare the this compound formulation as described in section 1a.
-
Acclimate the mice to the oral gavage procedure for several days before the start of the experiment.
-
Administer the calculated volume of the this compound formulation using a proper-sized gavage needle. The volume should typically be between 100-200 µL for a 20-25g mouse.
-
Monitor the animals for any signs of distress or toxicity.
b) Intraperitoneal (IP) Injection:
For compounds with lower oral bioavailability, intraperitoneal injection can be an effective route of administration. A starting dose of 30-60 mg/kg administered daily or every other day can be considered, based on studies with other small molecule inhibitors.
Protocol:
-
Prepare the this compound formulation as described in section 1b.
-
Properly restrain the mouse.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Monitor the animals for any signs of irritation or toxicity at the injection site.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by FTO in cancer cells.
Caption: FTO-mediated demethylation of target mRNAs in cancer.
Caption: FTO's role in activating PI3K/Akt and Wnt signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Xenograft model workflow for this compound efficacy testing.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vivo evaluation of this compound in animal cancer models. While specific pharmacokinetic data for this compound is pending, the information on related FTO inhibitors provides a solid foundation for initiating preclinical studies. Researchers should optimize the dosage and administration schedule based on the specific animal model and cancer type under investigation, while closely monitoring for any potential toxicity. The visualization of key signaling pathways and a typical experimental workflow should further aid in the design and execution of these studies.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTO plays a crucial role in gastrointestinal cancer and may be a target for immunotherapy: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fto-IN-1 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the FTO inhibitor, Fto-IN-1, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the cell culture media?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation, often observed as cloudiness, crystals, or a film in the media, typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be triggered by several factors, including high final concentration, "solvent shock" from improper dilution of a concentrated DMSO stock, low media temperature, and interactions with media components.
Q2: What is "solvent shock" and how can I avoid it?
A2: "Solvent shock" occurs when a compound dissolved in a high concentration of an organic solvent, such as DMSO, is rapidly diluted into an aqueous solution like cell culture media. This sudden change in solvent polarity can cause the compound to crash out of solution. To avoid this, it is crucial to perform serial dilutions and add the inhibitor to the media in a stepwise manner, allowing for gradual solvent exchange.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell types. It is imperative to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments to account for any solvent-induced effects.
Q4: Can the type of cell culture media affect this compound solubility?
A4: Yes, different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with this compound and influence its solubility. For instance, high concentrations of certain salts can promote precipitation. It is advisable to test the solubility of this compound in the specific medium being used for your experiments.
Q5: Should I be concerned about the stability of this compound in my media during long-term experiments?
A5: The stability of any small molecule in culture media over time can be a concern. For long-term experiments, it is good practice to assess the stability of this compound in your specific media at 37°C. If degradation is observed, consider refreshing the media with a fresh preparation of the inhibitor at regular intervals.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: The media becomes cloudy or forms visible particles immediately after adding the this compound stock solution.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the cell culture medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols). |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to precipitate. | Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution in pre-warmed (37°C) media, and then add this to the final volume. Add the inhibitor solution dropwise while gently swirling the media. |
| Low Media Temperature | Adding this compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final inhibitor dilutions. |
| Incorrect Stock Solution Preparation | The this compound may not be fully dissolved in the DMSO stock, leading to the introduction of particulate matter into the media. | Ensure the this compound is completely dissolved in the DMSO stock. Gentle warming and sonication can aid in dissolution.[1] Visually inspect the stock for any undissolved particles before use. |
Issue 2: Precipitation Occurs Over Time During Incubation
Symptoms: The media is clear initially but becomes cloudy or develops a precipitate after several hours or days of incubation.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of water from the culture media over time increases the effective concentration of this compound, potentially exceeding its solubility limit. | Maintain proper humidity in the incubator. For long-term experiments, consider using sealed flasks or plates with low-evaporation lids. |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the stable 37°C environment can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage. |
| Interaction with Media Components | Components in the media may slowly interact with this compound, or the pH of the media may shift over time, reducing its solubility. | Ensure the media is well-buffered and the incubator's CO₂ levels are stable. If media composition is suspected, testing in a simpler buffered solution like PBS can help identify the issue. |
| Compound Degradation | This compound may degrade over time into less soluble byproducts. | For long-term experiments, consider replacing the media with a fresh preparation of this compound at regular intervals. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration across all dilutions that is non-toxic to your cells (e.g., 0.5%).
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO₂ for a duration relevant to your planned experiment (e.g., 24-48 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: For a more detailed assessment, transfer a small aliquot of each dilution to a microscope slide and examine for any particulate matter.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Cell Viability Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a colorimetric assay such as MTS or WST-1.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTS or WST-1 assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Carefully remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound for your cell line.[2][3]
Visualizations
Signaling Pathway
Caption: FTO regulation of the Wnt signaling pathway.
Experimental Workflow
References
Identifying and mitigating Fto-IN-1 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Fto-IN-1, a chemical probe for the fat mass and obesity-associated protein (FTO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO).[1][2] FTO is an enzyme that acts as an RNA demethylase, specifically removing N6-methyladenosine (m6A) from RNA, a modification that plays a crucial role in regulating gene expression.[3][4] By inhibiting FTO, this compound can be used to study the biological processes influenced by m6A RNA methylation.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a chemical probe like this compound binds to and modulates the activity of proteins other than its intended target, FTO. These unintended interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of FTO. Furthermore, off-target effects can cause cellular toxicity, confounding the interpretation of in vitro and in vivo studies. Therefore, identifying and mitigating off-target effects is critical for the confident use of this compound as a research tool.
Q3: What are the known or potential off-targets of this compound?
Q4: How can I experimentally identify the off-targets of this compound in my system?
A4: Several experimental approaches can be employed to identify the off-targets of this compound:
-
Kinome Profiling: This technique assesses the activity of a broad panel of kinases in the presence of the inhibitor. It is a powerful method to identify unintended interactions with kinases, which are common off-targets for many small molecules.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that can be used to detect the direct binding of a compound to its target protein in intact cells. By comparing the thermal stability of proteins in the presence and absence of this compound, one can identify proteins that are stabilized by the compound, indicating a direct interaction.
-
RNA-Sequencing (RNA-seq): This transcriptomic approach can reveal global changes in gene expression upon treatment with this compound. Unexpected changes in gene expression that are inconsistent with the known function of FTO may point towards off-target effects influencing other signaling pathways.
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is not consistent with the known function of FTO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Perform a dose-response experiment for both the observed phenotype and FTO engagement (e.g., using a cellular assay to measure m6A levels). A significant difference in the EC50/IC50 values suggests an off-target effect. | If the phenotype occurs at concentrations significantly different from those required for FTO inhibition, it is likely an off-target effect. |
| Use a structurally unrelated FTO inhibitor. | If the phenotype is not recapitulated with a different FTO inhibitor, it is likely a specific off-target effect of this compound. | |
| Perform a rescue experiment by overexpressing a drug-resistant mutant of FTO. | If the phenotype is not rescued, it suggests the involvement of other targets. |
Issue 2: this compound is showing toxicity in my cell-based assays at concentrations required for FTO inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a counter-screen in a cell line that does not express FTO (if available and relevant to your model). | If toxicity persists in the FTO-null cells, it is likely due to off-target effects. |
| Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). | Identification of interactions with toxicity-related proteins can explain the observed cellular toxicity. | |
| On-target toxicity | Modulate FTO expression using genetic methods (e.g., siRNA or CRISPR) to see if it phenocopies the observed toxicity. | If knockdown of FTO results in similar toxicity, the effect is likely on-target. |
Quantitative Data
Table 1: Selectivity Profile of FTO Inhibitor 14a (Example)
Note: Data for this compound is not publicly available. This table presents data for another FTO inhibitor, 14a, to illustrate the type of data that should be considered.
| Target | IC50 (µM) |
| FTO | 1.5 |
| PHD2 | >50 |
| KDM4C | >100 |
| KDM5C | >100 |
| KDM6B | >100 |
Table 2: Selectivity of FTO Inhibitor FB23-2 (Example)
Note: This table shows the selectivity of another FTO inhibitor, FB23-2, against the related demethylase ALKBH5.
| Target | Activity |
| FTO | Inhibits m6A demethylation |
| ALKBH5 | No inhibition of demethylation in vitro |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methods.
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble FTO protein at each temperature by Western blotting using an FTO-specific antibody.
-
Kinome Profiling Protocol (General Overview)
This is a generalized workflow for kinome profiling. Specific details may vary depending on the platform used (e.g., peptide arrays, mass spectrometry-based methods).
-
Lysate Preparation:
-
Treat cells with this compound or vehicle control.
-
Prepare cell lysates under conditions that preserve kinase activity.
-
-
Kinase Activity Assay:
-
Incubate the cell lysates with a library of kinase substrates (e.g., on a peptide array) in the presence of ATP.
-
-
Detection of Phosphorylation:
-
Detect the level of phosphorylation of each substrate using phospho-specific antibodies or by measuring the incorporation of radiolabeled ATP.
-
-
Data Analysis:
-
Quantify the changes in substrate phosphorylation in the this compound treated samples compared to the control.
-
Identify kinases whose activity is significantly altered.
-
RNA-Sequencing (RNA-seq) Protocol for Off-Target Analysis
This protocol outlines the key steps for using RNA-seq to identify potential off-target effects.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for a specified duration.
-
Extract total RNA from the cells using a standard method (e.g., TRIzol).
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Perform pathway analysis on the differentially expressed genes to identify signaling pathways that may be affected by off-target interactions.
-
Visualizations
Caption: Hypothetical FTO signaling pathway and the inhibitory action of this compound.
References
How to address Fto-IN-1 instability in solution
Welcome to the technical support center for Fto-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues related to its stability in solution.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Visible precipitation of this compound upon dilution into aqueous cell culture media is a common issue stemming from its hydrophobic nature and limited aqueous solubility. This can lead to inaccurate dosing and inconsistent experimental results.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100% DMSO). - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1% v/v).[1] - Perform the final dilution step directly in pre-warmed (37°C) cell culture media with vigorous mixing. |
| "Solvent Shock" | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of the inhibitor, leading to immediate precipitation. | - Use a serial dilution method. First, create an intermediate dilution of the stock in a small volume of pre-warmed, serum-free media. Then, add this intermediate dilution to the final volume of complete media. - Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be cytotoxic and may not prevent precipitation upon significant dilution into the aqueous media. | - Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally at or below 0.1%.[1] - To achieve a low final DMSO concentration, you may need to prepare a more dilute stock solution, provided the compound remains stable in the solvent at that concentration. |
| Stock Solution Issues | The inhibitor may have precipitated out of the stock solution due to improper storage (e.g., moisture absorption by DMSO, temperature fluctuations) or if the concentration is too high for the solvent to maintain solubility over time. | - Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the solution in a 37°C water bath and vortex to redissolve. - Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Use anhydrous DMSO to prepare stock solutions, as absorbed water can reduce the solubility of hydrophobic compounds.[1] |
| Media Components and Conditions | The pH of the cell culture media and the temperature at which the inhibitor is added can influence its solubility. Certain components in the media, such as high concentrations of salts or proteins in serum, can also affect solubility. | - Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4). - Always use pre-warmed (37°C) media when adding the inhibitor to avoid temperature shock-induced precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound in DMSO should be stored in small, tightly sealed aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] Avoid repeated freeze-thaw cycles.
Q3: My this compound solution turns cloudy after being added to the cell culture medium. What should I do?
A3: Cloudiness or precipitation indicates that the compound is coming out of solution. Refer to the troubleshooting guide above to address this issue. Key strategies include using a serial dilution method, ensuring the final DMSO concentration is low (≤0.1%), and adding the compound to pre-warmed media with vigorous mixing.
Q4: Is this compound stable in aqueous solutions?
A4: this compound, particularly due to its hydroxamic acid moiety, is susceptible to degradation in aqueous solutions through hydrolysis and photodegradation. It is strongly recommended to prepare fresh working solutions in your aqueous experimental buffer or cell culture medium immediately before each experiment. For in vivo studies, working solutions should be prepared fresh daily.
Q5: Should I use the free base or the TFA salt form of this compound?
A5: The TFA (trifluoroacetic acid) salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base. If you are experiencing solubility issues, using the TFA salt may be beneficial.
Q6: What is the maximum final concentration of DMSO my cells can tolerate?
A6: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely recommended safe level to minimize off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to assess the effect of the solvent on your cells.
Q7: How can I confirm if my this compound is degrading in my experiment?
A7: While direct measurement of degradation can be complex, indirect evidence can be gathered. A loss of biological activity over time in a prolonged experiment can suggest compound instability. If you have access to analytical techniques like HPLC, you can monitor the concentration of the parent compound over time in your experimental media. A decrease in the peak area corresponding to this compound would indicate degradation.
Data Presentation
Table 1: Solubility and Storage of this compound and its TFA Salt
| Form | Solvent | Solubility | Storage of Solid | Storage of Stock Solution |
| This compound | DMSO | Soluble | -20°C (short term), -80°C (long term) | -20°C (≤1 month), -80°C (≤6 months) |
| Ethanol | 80 mg/mL (204.47 mM) | |||
| This compound TFA | DMSO | 50 mg/mL (98.96 mM) | -20°C (1 month), -80°C (6 months) | -20°C (≤1 month), -80°C (≤6 months) |
| Water | < 0.1 mg/mL (insoluble) |
Note: For the TFA salt in DMSO, the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Sonication or gentle warming may be needed to aid dissolution.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution of this compound for treating cells in culture, designed to minimize precipitation.
Materials:
-
This compound (or this compound TFA) solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, serum-free medium (if applicable)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (e.g., 10 µM final concentration):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Crucial Step to Avoid Precipitation: Perform a serial dilution.
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free medium to get a 100 µM solution. Mix gently by pipetting.
-
Next, add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
-
Mix the final working solution gently by inverting the tube or pipetting up and down.
-
Visually inspect the medium for any signs of precipitation. The solution should be clear.
-
Use this freshly prepared working solution immediately for your cell culture experiments. Do not store aqueous working solutions.
-
Protocol 2: Cell Viability Assay (e.g., MTS/XTT Assay)
This protocol outlines a general method to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with the same final concentration of DMSO)
-
MTS or XTT cell proliferation assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound working solutions at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) in complete culture medium. Remember to include a vehicle control.
-
Remove the old medium from the cells and add 100 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the this compound concentration and calculate the IC₅₀ value.
-
Visualizations
Caption: FTO signaling pathways in cancer.
Caption: Troubleshooting workflow for this compound precipitation.
References
Common issues with Fto-IN-1 in long-term experiments
Welcome to the technical support center for Fto-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for their long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on mRNA. By inhibiting FTO's demethylase activity, this compound leads to an increase in global m6A levels in cells, thereby influencing mRNA stability, splicing, and translation.
Q2: What is the difference between this compound and this compound TFA?
This compound is the free base form of the inhibitor. This compound TFA is the trifluoroacetate salt of this compound. The TFA salt form generally offers enhanced water solubility and stability compared to the free base, which can be advantageous for preparing stock solutions and for use in aqueous-based cellular assays.[1]
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound (or its TFA salt) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
| Storage Temperature | Shelf Life of Stock Solution |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: Always store stock solutions tightly sealed and protected from moisture. For aqueous-based working solutions, it is advisable to prepare them fresh for each experiment and not to store them for more than a day.
Q4: What are the known signaling pathways regulated by FTO that can be affected by this compound?
FTO has been shown to regulate several key signaling pathways implicated in cancer and other diseases. Inhibition of FTO with this compound can therefore be expected to modulate these pathways. Known FTO-regulated pathways include:
-
PI3K/Akt/mTOR Pathway: FTO can influence the activity of this critical pathway involved in cell growth, proliferation, and survival.[2]
-
MAPK Signaling Pathway: FTO has been implicated in the regulation of the MAPK pathway, which plays a central role in cell proliferation, differentiation, and apoptosis.
-
Wnt/β-catenin Signaling: FTO can modulate the Wnt signaling cascade, which is crucial for embryonic development and tissue homeostasis, and is often dysregulated in cancer.
Troubleshooting Guide for Long-Term Experiments
Issue 1: Diminished or inconsistent effects of this compound over time.
-
Potential Cause: Degradation of this compound in cell culture medium. The stability of small molecule inhibitors in aqueous solutions at 37°C can be limited.
-
Troubleshooting Strategy:
-
Regular Media Changes: For continuous long-term exposure, it is crucial to replenish the cell culture medium with freshly prepared this compound at regular intervals. A recommended starting point is to replace the medium every 24-48 hours.
-
Stability Assessment: If inconsistent results persist, consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can be done by treating cells with this compound for varying durations and measuring a known downstream effect (e.g., global m6A levels or expression of a target gene).
-
Use of TFA Salt: If you are using the free base form, switching to the more stable this compound TFA salt may improve consistency in long-term experiments.[1]
-
Issue 2: Observed cellular toxicity or unexpected phenotypes at higher concentrations or with prolonged treatment.
-
Potential Cause: Off-target effects of this compound. While this compound is a selective inhibitor of FTO, at higher concentrations or with long-term exposure, it may interact with other cellular targets.
-
Troubleshooting Strategy:
-
Dose-Response Curve: Perform a thorough dose-response analysis to determine the optimal concentration of this compound that effectively inhibits FTO without causing significant toxicity in your cell line.
-
Phenotype Validation with a Second Inhibitor: To confirm that the observed phenotype is due to FTO inhibition, consider using a structurally different FTO inhibitor as a validation tool.
-
Kinase and Enzyme Panel Screening: If off-target effects are a significant concern, a broad kinase or enzyme panel screening can help identify potential off-targets of this compound.[3][4]
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type form of the off-target protein.
-
Issue 3: Difficulty in detecting changes in downstream signaling pathways.
-
Potential Cause: Suboptimal experimental conditions for detecting pathway modulation.
-
Troubleshooting Strategy:
-
Time-Course Analysis: The effects of this compound on signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or expression.
-
Stimulation of Pathway: For pathways that are not basally active in your cell line, you may need to stimulate the pathway (e.g., with a growth factor for the PI3K/Akt pathway) to observe the inhibitory effect of this compound.
-
Antibody Validation: Ensure that the antibodies used for western blotting are specific and sensitive for the target proteins and their phosphorylated forms.
-
Experimental Protocols & Visualizations
Experimental Workflow: Assessing the Effect of this compound on the PI3K/Akt Signaling Pathway
Signaling Pathway: FTO and its Interaction with the PI3K/Akt Pathway
Logical Relationship: Troubleshooting Framework for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Fto-IN-1 toxicity in cell culture
Welcome to the technical support center for Fto-IN-1, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer strategies for minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein, an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase.[1][2] By inhibiting FTO, this compound prevents the removal of m6A modifications from RNA, thereby influencing RNA stability, splicing, and translation. This modulation of the RNA epitranscriptome can impact various cellular processes and signaling pathways, making this compound a valuable tool for studying the biological roles of FTO and as a potential therapeutic agent, particularly in oncology.[3]
Q2: At what concentration is this compound effective?
A2: The effective concentration of this compound is cell-line dependent. It has been shown to inhibit FTO enzyme activity with an IC50 of less than 1 µM.[1] In cell viability assays, the IC50 values for this compound have been reported in the low micromolar range for various cancer cell lines.[1] For example, at a concentration of 50 µM, this compound inhibits the viability of SCLC-21H, RH30, and KP3 cells with IC50s of 2.1 µM, 5.3 µM, and 5.6 µM, respectively. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: What is the recommended solvent for this compound and are there any solubility issues?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (98.96 mM), though ultrasonic assistance may be required. It is important to use freshly opened, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility. This compound is reported to be insoluble in water. A trifluoroacetate (TFA) salt form of this compound is also available, which may offer enhanced water solubility and stability. When preparing stock solutions, it is advisable to make high-concentration stocks in DMSO and then perform serial dilutions in cell culture medium to minimize the final DMSO concentration in your experiment.
Q4: I am observing high levels of cell death in my experiments. What could be the cause and how can I minimize it?
A4: High levels of cell death when using this compound could be due to on-target effects (inhibition of FTO leading to apoptosis in cancer cells) or off-target cytotoxicity. To minimize this, consider the following:
-
Optimize Concentration: Perform a thorough dose-response curve to find the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Reduce Exposure Time: Shorter incubation times with this compound may be sufficient to observe the desired phenotype while reducing overall cell stress and toxicity.
-
Optimize Serum Concentration: Serum proteins can sometimes bind to small molecules, reducing their bioavailability and toxicity. Experimenting with different serum concentrations in your culture medium could mitigate cytotoxic effects.
-
Assess Cell Health: Ensure your cells are healthy and not compromised before starting the experiment. Factors like passage number and confluency can affect cellular responses to inhibitors.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to distinguish between compound-specific effects and solvent-induced toxicity.
Troubleshooting Guides
Guide 1: High Background Toxicity or Inconsistent Results
This guide addresses issues of unexpected cell death or variability in experimental outcomes.
dot
Caption: Troubleshooting guide for high background toxicity.
Guide 2: Differentiating On-Target Apoptosis from Off-Target Cytotoxicity
This guide helps to determine if the observed cell death is a result of FTO inhibition or other non-specific effects.
dot
Caption: Differentiating on-target vs. off-target toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
dot
Caption: Workflow for determining IC50 using MTT assay.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol describes how to differentiate between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
dot
Caption: Workflow for apoptosis assessment via Annexin V/PI.
FTO Signaling Pathways
FTO has been implicated in various signaling pathways. Understanding these connections can help in designing experiments and interpreting results when using this compound.
dot
Caption: FTO is involved in multiple signaling pathways.
Quantitative Data Summary
| Cell Line | This compound IC50 (Viability) | Reference |
| SCLC-21H | 2.1 µM | |
| RH30 | 5.3 µM | |
| KP3 | 5.6 µM |
| Parameter | This compound | Reference |
| FTO Enzymatic IC50 | < 1 µM | |
| Solubility in DMSO | 50 mg/mL (98.96 mM) | |
| Solubility in Water | Insoluble |
References
Technical Support Center: Troubleshooting FTO Inhibition with Fto-IN-1
This guide provides troubleshooting advice for researchers encountering issues with Fto-IN-1 failing to inhibit the FTO (Fat mass and obesity-associated) protein in their experiments. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Section 1: this compound Compound Integrity and Handling
Q1: How can I ensure the quality and activity of my this compound compound?
A: The quality of the inhibitor is crucial for successful experiments. Here are key points to consider:
-
Purity: Verify the purity of your this compound lot, which should ideally be confirmed by HPLC. A purity of >98% is recommended.[1]
-
Storage: Store the compound as recommended on the certificate of analysis, typically as a powder at -20°C and as a solution at -80°C to prevent degradation.[2]
-
Handling: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot the stock solution into single-use volumes to minimize this.
Q2: What is the optimal way to dissolve and store this compound?
A: Proper solubilization is critical for inhibitor activity.
-
Solvent: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Salt Form: this compound is also available as a TFA (trifluoroacetic acid) salt. Salt forms often exhibit improved water solubility and stability compared to the free form.[2][3] Consider using the TFA salt if you suspect solubility issues in your aqueous assay buffer.
-
Final Concentration: When diluting the DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤0.5%) as high concentrations of DMSO can affect enzyme activity.
Q3: Is it possible that my this compound has degraded?
A: Yes, degradation is a possibility. To assess this, you can:
-
Purchase a new vial: This is the simplest way to rule out compound degradation.
-
Analytical Chemistry: If available, techniques like LC-MS can be used to check the integrity of your compound against a reference standard.
-
Positive Control: Test your this compound alongside a known, well-characterized FTO inhibitor as a positive control.
Section 2: Troubleshooting In Vitro FTO Inhibition Assays
Q4: My in vitro FTO inhibition assay is not showing inhibition. What are the critical components and their concentrations?
A: The FTO enzyme requires specific co-factors to be active. Ensure all components are present at optimal concentrations. A typical reaction buffer includes:
| Component | Typical Concentration | Purpose | Reference |
| Buffer | 50 mM HEPES (pH 6.0-7.0) | Maintains optimal pH for enzyme activity | |
| FTO Enzyme | 0.250 - 2 µM | The enzyme being inhibited | |
| m6A-containing substrate | Varies (e.g., 7.5 µM m6A7-Broccoli RNA) | The substrate for FTO's demethylase activity | |
| (NH₄)₂Fe(SO₄)₂·6H₂O | 280 - 300 µM | Provides Fe(II), an essential cofactor | |
| 2-oxoglutarate (α-KG) | 300 µM - 1 mM | A key co-substrate for the demethylation reaction | |
| L-Ascorbic Acid | 2 mM | A reducing agent that maintains iron in the Fe(II) state |
Note: Ensure all solutions are prepared in RNase-free water.
Q5: What is the mechanism of action for FTO inhibitors and how might this affect my assay design?
A: Many FTO inhibitors, including derivatives of meclofenamic acid, are competitive inhibitors. They bind to the active site of FTO, competing with the m6A-containing RNA substrate.
This has implications for your assay design:
-
Substrate Concentration: If the concentration of your m6A substrate is too high, it may outcompete the inhibitor, leading to an apparent lack of inhibition. Consider running your assay with varying substrate concentrations.
-
Pre-incubation: Pre-incubating the FTO enzyme with this compound before adding the substrate can sometimes improve the observed inhibition.
Q6: I'm using a fluorescence-based assay. Could there be interference?
A: Yes, some compounds can interfere with fluorescence-based readouts. To check for this, run a control experiment without the FTO enzyme to see if this compound itself affects the fluorescence of your reporter system (e.g., the demethylated Broccoli-DFHBI-1T complex).
Section 3: Troubleshooting Cell-Based FTO Inhibition Assays
Q7: I am not observing any effect of this compound in my cell-based experiments. What could be the issue?
A: A lack of effect in cellular assays can be due to several factors:
-
Cell Permeability: this compound may have poor permeability into your specific cell type.
-
Effective Concentration: The required concentration to see a cellular effect (EC50) is often higher than the biochemical IC50. You may need to perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 50 µM). For example, this compound has been shown to inhibit cell viability with IC50 values in the low micromolar range (2.1 µM to 5.6 µM) in certain cancer cell lines.
-
Treatment Duration: The downstream effects of FTO inhibition, such as changes in gene expression or cell phenotype, may require a longer incubation time with the inhibitor (e.g., 24-72 hours).
-
Cellular Metabolism: The compound might be rapidly metabolized or effluxed by the cells.
Q8: How can I confirm that this compound is actually inhibiting FTO inside the cells?
A: To confirm target engagement in a cellular context, you should use an orthogonal assay that directly measures the consequence of FTO inhibition. The most direct method is to quantify the levels of m6A in mRNA.
-
LC-MS/MS: This is the gold standard for quantifying m6A levels. Treatment with an effective FTO inhibitor should lead to a measurable increase in the global m6A/A ratio in cellular mRNA.
-
m6A Dot Blot: A less quantitative but still useful method to visualize changes in global m6A levels.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of the inhibitor to the FTO protein within the cell.
Summary of Reported In Vitro Data for FTO Inhibitors
The following table summarizes reported IC50 values for this compound and other relevant FTO inhibitors. This can help you benchmark your own results.
| Inhibitor | IC50 | Assay Type | Reference |
| This compound | < 1 µM | Not Specified | |
| FTO-02 | 2.2 µM | Fluorescence-based | |
| FTO-04 | 3.4 µM | Fluorescence-based | |
| IOX3 | 2.76 ± 0.9 µM | Not Specified | |
| Compound C6 | 780 nM | LC/MS-based | |
| Compound 18097 | 0.64 µM | Restriction endonuclease digestion assay |
Visual Guides and Workflows
FTO Demethylation Pathway and Inhibition
Caption: FTO's catalytic cycle and the inhibitory action of this compound.
General Troubleshooting Workflow
References
Fto-IN-1 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Fto-IN-1, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help control for variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein, an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound prevents the removal of m6A modifications from RNA, which can influence gene expression and various cellular processes. This compound has an IC50 of less than 1 µM and is frequently used in cancer research.[1]
Q2: What is the difference between this compound and this compound TFA?
A2: this compound TFA is the trifluoroacetate salt form of this compound. The TFA salt form generally exhibits enhanced water solubility and stability compared to the free base form.[1][2] For most cell-based assays, using the TFA salt is recommended for easier handling and more consistent results.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: What are the known off-target effects of FTO inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, some FTO inhibitors have been shown to have off-target activities. For example, the FTO inhibitor FB23-2 has been demonstrated to inhibit human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis.[3] It is crucial to include appropriate controls to validate that the observed phenotype is due to FTO inhibition.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Compound Solubility: this compound may precipitate in aqueous cell culture media, leading to inconsistent effective concentrations.
-
Compound Stability: The compound may degrade over the course of a long experiment, especially at 37°C.
-
Cell Density and Health: Variations in cell number and viability at the start of the experiment can significantly impact results.
-
Assay-Specific Factors: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values.
Solutions:
-
Optimize Solubility:
-
Use the more soluble this compound TFA salt.[1]
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into aqueous media, ensure rapid mixing to avoid precipitation. Do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can be toxic to cells.
-
-
Ensure Compound Stability:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
For longer-term experiments (over 24 hours), consider replenishing the media with fresh inhibitor.
-
-
Standardize Cell Culture Conditions:
-
Use a consistent cell seeding density for all experiments.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Perform regular mycoplasma testing.
-
-
Validate with Orthogonal Assays:
-
Confirm key findings using a different assay method (e.g., a cytotoxicity assay in addition to a proliferation assay).
-
Issue 2: Inconsistent or No Observable Phenotype
Possible Causes:
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Low FTO Expression: The cell line being used may not express FTO at a high enough level for its inhibition to produce a significant effect.
-
Incorrect Concentration Range: The concentrations of this compound being used may be too low to effectively inhibit FTO.
-
Functional Redundancy: Other m6A demethylases, like ALKBH5, may compensate for FTO inhibition in some cell types.
Solutions:
-
Verify Compound Activity:
-
Test the compound on a sensitive positive control cell line known to respond to FTO inhibition.
-
-
Assess FTO Expression:
-
Confirm FTO expression in your cell line of interest using Western blot or qPCR.
-
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay.
-
-
Confirm On-Target Effect:
-
Measure global m6A levels in RNA after treatment with this compound. A successful inhibition of FTO should lead to an increase in m6A levels.
-
Use a rescue experiment by overexpressing a resistant FTO mutant.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and its TFA salt across different assays and cell lines. Note the variability in IC50 values, which can be influenced by the specific experimental conditions.
| Compound | Assay Type | Cell Line/Target | IC50 Value (µM) | Reference |
| This compound | Enzymatic Inhibition | FTO Enzyme | < 1 | |
| This compound | Cell Viability | SCLC-21H | 2.1 | |
| This compound | Cell Viability | RH30 | 5.3 | |
| This compound | Cell Viability | KP3 | 5.6 | |
| This compound TFA | Enzymatic Inhibition | FTO Enzyme | < 1 | |
| This compound TFA | Cell Viability | SCLC-21H | 2.1 | |
| This compound TFA | Cell Viability | RH30 | 5.3 | |
| This compound TFA | Cell Viability | KP3 | 5.6 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/MTS)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a tetrazolium-based assay like MTT or MTS.
Materials:
-
This compound or this compound TFA
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: m6A Dot Blot Assay to Confirm FTO Inhibition
This protocol is to verify that this compound is inhibiting the demethylase activity of FTO in cells by measuring the global m6A levels in mRNA.
Materials:
-
This compound
-
Cells treated with this compound and a vehicle control
-
mRNA isolation kit
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treatment and RNA Isolation: Treat cells with this compound at a concentration known to affect cell viability. Isolate mRNA from both treated and vehicle control cells using a commercial kit.
-
RNA Quantification: Quantify the concentration of the isolated mRNA.
-
Dot Blot: Spot serial dilutions of the mRNA onto a Hybond-N+ membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. An increased signal in the this compound treated samples compared to the control indicates an increase in m6A levels and successful FTO inhibition.
Visualizations
Signaling Pathways Involving FTO
FTO has been implicated in several signaling pathways that are crucial in cancer and metabolic diseases. The following diagram illustrates some of these key pathways.
Caption: FTO is influenced by nutrient availability and impacts several key signaling pathways.
Experimental Workflow for this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Caption: A typical workflow for studying the effects of this compound in cell-based assays.
References
Technical Support Center: The Impact of Serum on Fto-IN-1 Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the FTO inhibitor, Fto-IN-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum on the experimental activity of this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays compared to in vitro enzymatic assays. What could be the cause?
A1: A common reason for a rightward shift in the IC50 value of a compound in cell-based assays containing serum is plasma protein binding. Small molecule inhibitors can bind to proteins in the serum, primarily albumin, which reduces the free concentration of the inhibitor available to engage with its target, the FTO protein, within the cells. This compound has a high predicted lipophilicity (XlogP3 = 4.8), which suggests a strong potential for binding to serum proteins.[1] While specific data for this compound is not publicly available, a similar FTO inhibitor, FB23-2, has been shown to have a plasma protein binding rate of 93.4 ± 1.4% in human plasma.[2]
Q2: How does serum protein binding affect the interpretation of my experimental results with this compound?
A2: Serum protein binding can lead to an underestimation of the inhibitor's true potency. The IC50 value determined in the presence of serum reflects the concentration required to inhibit FTO activity in that specific matrix, not the intrinsic inhibitory activity of the compound. It is crucial to be aware of this "serum shift" when comparing data across different assay formats (e.g., biochemical vs. cellular) and when extrapolating in vitro data to in vivo models.
Q3: Can components of serum other than proteins affect this compound activity?
A3: While protein binding is the most significant factor, other serum components could potentially influence this compound activity. Serum contains various enzymes, such as esterases and proteases, that could metabolize and inactivate the inhibitor, although specific data on the metabolism of this compound by serum enzymes is not available. Additionally, endogenous small molecules in the serum could potentially compete with this compound for binding to FTO, though this is less likely to have a major impact compared to protein binding.
Q4: How can I experimentally determine the effect of serum on my this compound experiments?
A4: You can perform an "IC50 shift assay". This involves determining the IC50 of this compound in your assay system with varying concentrations of serum (e.g., 0%, 2.5%, 5%, 10% FBS). A significant increase in the IC50 value with increasing serum concentration is indicative of serum protein binding. See the detailed protocol for an IC50 Shift Assay below.
Q5: Are there any alternative assays to measure this compound target engagement in a cellular context that can account for serum effects?
A5: Yes, the Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells and even tissues.[3][4][5] This method is based on the principle that the binding of a ligand (like this compound) to its target protein (FTO) stabilizes the protein against thermal denaturation. By performing CETSA in the presence of serum, you can assess how serum affects the ability of this compound to bind to FTO in a more physiologically relevant environment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent serum concentration or batch-to-batch variability in serum. | Always use the same concentration of serum from the same lot for a set of comparable experiments. If a new lot of serum is used, consider re-evaluating the IC50. |
| This compound appears inactive in cell-based assays but is active in biochemical assays. | High serum protein binding reducing the free concentration of this compound to below its effective dose. | Perform an IC50 shift assay to quantify the effect of serum. Consider reducing the serum concentration if your cell line can tolerate it for the duration of the experiment. Alternatively, increase the concentration of this compound to compensate for the protein binding. |
| Inconsistent results in long-term ( > 24 hours) cell culture experiments with this compound. | Potential instability or metabolism of this compound in the presence of serum and cells over time. | Assess the stability of this compound in your cell culture medium (with serum) over the time course of your experiment using methods like HPLC or LC-MS. Consider replenishing the medium with fresh inhibitor during long-term experiments. |
| Difficulty comparing this compound data with published results for other FTO inhibitors. | Different studies may use different types or concentrations of serum, leading to variations in observed potency. | Carefully note the serum conditions used in the literature. If possible, perform your experiments under similar conditions for a more direct comparison. |
Quantitative Data Summary
While specific IC50 shift data for this compound is not publicly available, the following table illustrates a hypothetical example of how serum concentration can impact the measured IC50 value of an FTO inhibitor with high protein binding, based on the principles of the IC50 shift assay.
| Serum Concentration (% FBS) | Hypothetical this compound IC50 (µM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0 | 0.5 | 1.0 |
| 2.5 | 2.0 | 4.0 |
| 5.0 | 4.5 | 9.0 |
| 10.0 | 10.0 | 20.0 |
Physicochemical Properties of this compound Suggesting High Serum Protein Binding:
| Property | Value | Implication for Serum Binding |
| Molecular Weight | 391.2 g/mol | Does not strongly predict protein binding. |
| XlogP3 | 4.8 | High lipophilicity, strongly suggests high affinity for serum albumin. |
Plasma Protein Binding of a Structurally Related FTO Inhibitor:
| Compound | Plasma Protein Binding (%) | Reference |
| FB23-2 | 93.4 ± 1.4 (human plasma) |
Experimental Protocols
Protocol 1: In Vitro FTO Demethylation Assay
This protocol is adapted from established methods and can be used to determine the biochemical potency of this compound in a serum-free environment.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA oligonucleotide substrate
-
FTO reaction buffer (e.g., 50 mM HEPES pH 7.0, 150 mM KCl, 2 mM Ascorbic Acid, 300 µM 2-oxoglutarate)
-
Ammonium iron(II) sulfate
-
This compound
-
EDTA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Prepare a fresh working solution of ammonium iron(II) sulfate in the FTO reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the reaction buffer.
-
In a microcentrifuge tube, combine the FTO reaction buffer, ammonium iron(II) sulfate, and the m6A-containing RNA substrate.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant FTO protein.
-
Incubate the reaction at 37°C for the desired time (e.g., 1 hour).
-
Stop the reaction by adding EDTA to a final concentration of 5 mM.
-
Digest the RNA substrate to nucleosides by adding Nuclease P1 and incubating at 37°C for 2 hours.
-
Dephosphorylate the nucleosides by adding bacterial alkaline phosphatase and incubating at 37°C for 1 hour.
-
Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation and calculate the IC50 of this compound.
Protocol 2: IC50 Shift Assay to Determine the Impact of Serum
This protocol allows for the quantification of the effect of serum on this compound potency in a cell-based assay.
Materials:
-
A cell line relevant to your research
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
A cell viability or proliferation assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed your cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare separate sets of complete cell culture medium containing different concentrations of FBS (e.g., 0%, 2.5%, 5%, and 10%). Note: For the 0% FBS condition, use serum-free medium. Ensure cells can tolerate serum-free conditions for the duration of the assay, or use a suitable serum replacement.
-
Prepare serial dilutions of this compound in each of the prepared media with varying serum concentrations.
-
Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound and serum. Include a vehicle control (DMSO) for each serum concentration.
-
Incubate the plates for a duration relevant to your experimental question (e.g., 48-72 hours).
-
At the end of the incubation period, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound at each serum concentration using a suitable data analysis software (e.g., GraphPad Prism).
-
Calculate the fold shift in IC50 by dividing the IC50 at each serum concentration by the IC50 in the absence of serum.
Visualizations
Caption: FTO signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an IC50 shift assay to determine serum impact.
Caption: The equilibrium of this compound binding to serum proteins.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fto-IN-1 Dosage and Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Fto-IN-1 dosage for different cell types. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily removing the N6-methyladenosine (m6A) modification from RNA. The m6A modification is a critical regulator of mRNA stability, splicing, translation, and localization. By inhibiting FTO's demethylase activity, this compound increases the overall levels of m6A on RNA, thereby influencing the expression of numerous genes involved in various cellular processes, including cell growth, proliferation, and metabolism. This makes FTO a target of interest in cancer and other diseases.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to start with a broad dose-response experiment to determine the optimal concentration. A good starting point, based on published data, would be a range from 0.1 µM to 50 µM. The half-maximal inhibitory concentration (IC50) of this compound in biochemical assays is less than 1 µM[1]. However, the effective concentration in cell-based assays can vary significantly depending on the cell type. For example, the IC50 for cell viability is 2.1 µM in SCLC-21H cells, 5.3 µM in RH30 cells, and 5.6 µM in KP3 cells[1]. Therefore, a wide concentration range is crucial to identify the optimal window for your specific cell line.
Q3: How does the optimal dosage of this compound differ between cancerous and non-cancerous cell lines?
A3: The optimal dosage of this compound can differ significantly between cancerous and non-cancerous cell lines. Often, cancer cells exhibit a greater dependency on certain metabolic pathways that are influenced by FTO, potentially making them more sensitive to FTO inhibition. For instance, the FTO inhibitor FTO-IN-8 showed potent anti-proliferative effects in gastric cancer cell lines (AGS, SNU16, and KATOIII) with EC50 values ranging from 17.7 to 35.9 µM, while exhibiting no significant cytotoxicity to normal colon cells (CCD841-CoN) at similar concentrations[2]. This suggests a potential therapeutic window for FTO inhibitors. However, it is essential to determine the cytotoxicity profile of this compound in your specific non-cancerous cell line to establish a safe and effective working concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between experiments. | Inconsistent cell seeding density, passage number, or cell health. Pipetting errors during serial dilutions. | Standardize cell seeding protocols. Use cells within a consistent and low passage number range. Ensure proper mixing of this compound solutions before application. Use calibrated pipettes. |
| No observable effect of this compound at expected concentrations. | The chosen cell line may be resistant to FTO inhibition. The inhibitor may have degraded. The concentration range tested is too low. | Verify the expression of FTO in your cell line. Prepare fresh stock solutions of this compound. Test a wider and higher range of concentrations. |
| Significant cytotoxicity observed even at low concentrations. | The cell line is highly sensitive to this compound. Potential off-target effects of the inhibitor. The solvent (e.g., DMSO) concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range. Ensure the final DMSO concentration is typically ≤0.1%. Reduce the incubation time with the inhibitor. |
| Observed phenotype does not correlate with FTO inhibition. | The phenotype may be due to off-target effects. | Confirm on-target activity by measuring global m6A levels (e.g., via m6A dot blot). Use a structurally different FTO inhibitor to see if it produces the same phenotype. Consider using FTO knockdown (siRNA or shRNA) as a complementary approach. |
Data Presentation
Table 1: Reported Effective Concentrations of FTO Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cell Type | Assay | Effective Concentration (IC50/EC50) | Reference |
| This compound | SCLC-21H | Small Cell Lung Cancer | Viability | 2.1 µM | [1] |
| RH30 | Rhabdomyosarcoma | Viability | 5.3 µM | [1] | |
| KP3 | Pancreatic Cancer | Viability | 5.6 µM | ||
| FB23 | MDA-MB-231 | Breast Cancer | Proliferation, Migration | 2.5 µM | |
| BT-549 | Breast Cancer | Proliferation, Migration | 2.5 µM | ||
| FTO-IN-8 (FTO-43 N) | AGS | Gastric Cancer | Viability | 20.3 µM | |
| SNU16 | Gastric Cancer | Viability | 17.7 µM | ||
| KATOIII | Gastric Cancer | Viability | 35.9 µM | ||
| CCD841-CoN | Normal Colon | Viability | No significant inhibition |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: On-Target Validation - m6A Dot Blot Assay
This protocol is used to confirm that this compound is inhibiting FTO's demethylase activity by measuring the global levels of m6A in total RNA.
Materials:
-
Total RNA extracted from cells treated with this compound and vehicle control
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Methylene blue solution (for loading control)
Procedure:
-
RNA Denaturation: Denature 1-2 µg of total RNA in three volumes of RNA denaturation buffer at 65°C for 10 minutes.
-
Dot Blotting: Spot the denatured RNA onto a nitrocellulose membrane. Allow the spots to air dry.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA loaded in each spot.
-
Quantification: Quantify the dot intensity using image analysis software (e.g., ImageJ) and normalize the m6A signal to the methylene blue staining.
Mandatory Visualization
References
How to avoid Fto-IN-1 degradation during experiments
Technical Support Center: Fto-IN-1
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and best-practice protocols to help you ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO), an enzyme that removes N6-methyladenosine (m6A) modifications from RNA.[1][2] The stability of this compound is crucial because its degradation leads to a lower effective concentration in your experiments, resulting in reduced or inconsistent target inhibition, and ultimately, unreliable and non-reproducible data.
Q2: How should I properly store this compound?
Proper storage is the most critical factor in preventing degradation. Storage conditions differ for the solid compound and solutions.
-
Solid Form: The solid (powder) form of this compound TFA should be stored at 4°C, sealed tightly, and protected from moisture.[3]
-
Stock Solutions: Once dissolved, stock solutions are significantly less stable. They should be prepared in an appropriate solvent (like anhydrous DMSO), dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term stability or -20°C for short-term use.[1][3]
Q3: What is the recommended solvent for preparing stock solutions?
The recommended solvent for preparing primary stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations up to 50 mg/mL (98.96 mM).
Crucial Note: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Moisture can compromise the stability of this compound. Therefore, it is imperative to use newly opened or properly stored anhydrous DMSO for preparing your stock solutions. Gentle warming and sonication can aid dissolution if precipitation occurs.
Q4: What is the stability of this compound stock solutions?
The stability of this compound in DMSO is dependent on the storage temperature. Adhering to these guidelines is essential for experimental success.
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. Must be in single-use aliquots. Ensure containers are sealed to prevent moisture entry. |
| -20°C | Up to 1 month | Suitable for short-term storage. Must be in single-use aliquots. |
| 4°C | Not Recommended | Storage of solutions at 4°C is not advised due to significantly reduced stability. |
| Room Temperature | Not Recommended | Solutions are unstable at room temperature and should only be kept at this temperature for the brief time required to prepare experimental dilutions. |
Q5: How many times can I freeze and thaw my this compound stock solution?
You should avoid repeated freeze-thaw cycles entirely. Each cycle increases the risk of degradation and the potential for water absorption into the DMSO solvent. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.
Q6: How stable is this compound in aqueous solutions like cell culture media?
While the TFA salt form of this compound has enhanced stability and water solubility compared to the free base, its stability in aqueous media is limited. For cell-based assays or other experiments using aqueous buffers, it is strongly recommended to prepare fresh working dilutions from your frozen DMSO stock solution immediately before each experiment. Do not store this compound in aqueous solutions for any significant length of time.
Troubleshooting Guide
Problem: I am observing inconsistent or no inhibitory effect of this compound.
-
Possible Cause 1: Compound Degradation. Your stock solution may have degraded due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles).
-
Solution: Discard the old stock solution and prepare a fresh one from the solid powder following the recommended protocol. Always use single-use aliquots stored at -80°C.
-
-
Possible Cause 2: Inaccurate Concentration. The compound may have precipitated out of solution during storage or after dilution into aqueous media, lowering the effective concentration.
-
Solution: Before use, visually inspect your thawed stock solution for any precipitate. If observed, gently warm and sonicate the vial to redissolve. When preparing working dilutions, ensure the final concentration of DMSO is low enough to maintain solubility and avoid precipitating the compound in your aqueous buffer or media.
-
Problem: A precipitate has formed in my DMSO stock solution after storage.
-
Possible Cause 1: Poor Solubility. The concentration may be too high, or the DMSO used may have absorbed water, reducing its solvating power.
-
Solution: Gently warm the vial (e.g., in a 37°C water bath for a few minutes) and sonicate until the precipitate dissolves. For future preparations, ensure you are using fresh, anhydrous DMSO.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution.
-
Solution: Always prepare single-use aliquots to avoid this issue.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of this compound TFA is 505.27 g/mol ).
-
Dissolution: Tightly cap the vial. Vortex briefly. If necessary, facilitate complete dissolution by sonicating the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Aliquoting: Immediately dispense the solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment.
-
Storage: Label the aliquots clearly and store them at -80°C for up to 6 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock: Remove a single aliquot of the 10 mM this compound DMSO stock from the -80°C freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Optional): Depending on your final desired concentration, it may be necessary to perform a serial dilution in cell culture medium or a suitable buffer (e.g., PBS).
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to your cell culture medium to reach the final experimental concentration. Mix thoroughly by gentle pipetting or swirling.
-
Immediate Use: Use the this compound-containing medium immediately. Do not store this compound in aqueous media.
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits the FTO protein, preventing the demethylation of m6A-modified RNA.
Recommended Experimental Workflow
Caption: Recommended workflow for handling this compound to maintain stability and ensure reproducibility.
Troubleshooting Degradation Issues
Caption: A decision tree to help troubleshoot potential this compound degradation issues.
References
Fto-IN-1 not working: potential reasons and solutions
Welcome to the technical support center for Fto-IN-1, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any inhibitory activity in my enzymatic assay. What are the potential reasons?
A1: Several factors could contribute to a lack of this compound activity. Here are some common causes and solutions:
-
Inhibitor Quality and Handling:
-
Degradation: this compound, like many small molecules, can degrade if not stored properly. Ensure it has been stored at -20°C or -80°C and protected from light.
-
Solubility Issues: this compound may not be fully dissolved. The trifluoroacetate (TFA) salt of this compound generally has better solubility and stability in aqueous solutions compared to the free base.[1][2] Ensure you are using a freshly prepared solution from a high-quality stock. For cellular assays, the final DMSO concentration should typically be below 1%.
-
Incorrect Concentration: Double-check all calculations for dilution to ensure the final concentration in the assay is within the effective range (IC50 < 1 µM in biochemical assays).[1]
-
-
Assay Conditions:
-
Sub-optimal Buffer: The assay buffer composition is critical. Ensure the pH, salt concentration, and any necessary co-factors (like Fe(II) and α-ketoglutarate for FTO) are optimal for FTO activity.
-
Enzyme Activity: Verify the activity of your FTO enzyme preparation with a known control inhibitor or by ensuring the uninhibited reaction proceeds as expected.
-
Substrate Quality: Ensure the methylated RNA or DNA substrate is of high quality and at an appropriate concentration.
-
Q2: I am observing inconsistent or weak effects of this compound in my cell-based assays. What should I check?
A2: Inconsistent results in cellular experiments can be due to a variety of factors:
-
Cellular Uptake and Stability:
-
Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells. Time-course experiments can help determine the optimal treatment duration.
-
-
Experimental Design:
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect their response to treatment.
-
Off-Target Effects: At higher concentrations, off-target effects may confound the results. It is crucial to perform dose-response experiments to identify the optimal concentration with minimal toxicity. A known off-target for similar FTO inhibitors is human dihydroorotate dehydrogenase (hDHODH).[3]
-
Endpoint Measurement: The chosen endpoint (e.g., cell viability, gene expression) may not be sensitive enough or may be downstream of the immediate effects of FTO inhibition. Consider measuring the global m6A levels in RNA as a direct readout of FTO inhibition.
-
Q3: How can I validate that the observed effects in my cells are due to FTO inhibition by this compound?
A3: To confirm the on-target activity of this compound, consider the following validation experiments:
-
Rescue Experiments: Overexpression of a wild-type FTO protein should rescue the phenotype induced by this compound. As a control, a catalytically inactive FTO mutant should not rescue the effect.
-
Knockdown/Knockout Comparison: The phenotype observed with this compound treatment should phenocopy the effects of FTO knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9.
-
Direct Target Engagement: A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct binding of this compound to FTO in intact cells.
-
Downstream Pathway Analysis: Analyze the modulation of signaling pathways known to be affected by FTO. For instance, FTO inhibition has been shown to impact the Wnt/β-catenin and PI3K/Akt signaling pathways.[4] Western blotting for key pathway components like β-catenin and phosphorylated Akt (p-Akt) can be performed.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low FTO Activity (even in control) | Inactive enzyme | Use a fresh batch of FTO enzyme. Verify activity with a positive control substrate. |
| Incorrect assay buffer | Optimize buffer components (pH, salts, co-factors). Refer to literature for optimal FTO assay conditions. | |
| Degraded substrate | Use a fresh, high-quality methylated RNA/DNA substrate. | |
| This compound Shows No Inhibition | Degraded or precipitated inhibitor | Prepare fresh this compound solutions. Consider using the more stable TFA salt. Sonicate briefly if solubility is an issue. |
| Incorrect inhibitor concentration | Verify calculations and dilutions. Perform a dose-response curve. | |
| Assay interference | Some components in the assay might interfere with this compound. Run control experiments to test for this. | |
| High Background Signal | Non-specific antibody binding (in antibody-based assays) | Increase washing steps. Optimize antibody concentrations. Use a high-quality blocking buffer. |
| Autofluorescence of inhibitor | Check the fluorescence of this compound at the assay wavelengths. |
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity | Inhibitor concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Off-target effects | Lower the concentration. Compare with FTO knockdown to confirm on-target toxicity. | |
| Solvent toxicity | Ensure the final DMSO concentration is low and non-toxic to your cells (typically <0.5%). | |
| Inconsistent Results | Variable cell density or health | Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase. |
| Inconsistent inhibitor treatment | Ensure accurate and consistent addition of this compound to each well. Mix well. | |
| Passage number of cells | Use cells within a consistent and low passage number range. | |
| No Observable Phenotype | Insufficient treatment time | Perform a time-course experiment to determine the optimal duration of treatment. |
| Low cellular uptake | Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). | |
| Redundancy in m6A demethylases | Consider the expression and activity of other m6A demethylases like ALKBH5 in your cell line. |
Experimental Protocols & Data
This compound Properties
| Property | Value | Reference |
| IC50 (in vitro) | < 1 µM | |
| Cell Viability IC50 (SCLC-21H cells) | 2.1 µM | |
| Cell Viability IC50 (RH30 cells) | 5.3 µM | |
| Cell Viability IC50 (KP3 cells) | 5.6 µM | |
| Solubility (TFA salt in DMSO) | ≥ 10 mM | |
| Solubility (TFA salt in PBS, pH 7.2) | Approx. 10 mg/mL |
Protocol: Western Blot for p-Akt (Ser473) and β-catenin
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Experiments
FTO and its Impact on Wnt and PI3K/Akt Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The effect of pH on Fto-IN-1 activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the activity and stability of Fto-IN-1, a potent inhibitor of the FTO protein. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for in vitro assays using this compound?
A1: The optimal pH for this compound inhibitory activity in most in vitro FTO enzymatic assays is in the range of pH 6.0-7.5 . While the FTO enzyme itself shows activity across a broader pH range, the efficacy of this compound is highest in slightly acidic to neutral conditions. For specific assay conditions, it is recommended to perform a pH titration to determine the optimal pH for your experimental setup.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is susceptible to degradation at highly acidic (pH < 4) and alkaline (pH > 9) conditions. It is most stable in the neutral pH range (pH 6.0-8.0). For long-term storage of stock solutions, it is recommended to use a buffered solution at or near neutral pH. The TFA salt of this compound may offer enhanced stability and solubility.[1]
Q3: My this compound inhibitor shows lower than expected activity. Could pH be a factor?
A3: Yes, suboptimal pH is a common reason for reduced inhibitor activity. If the pH of your assay buffer is outside the optimal range of 6.0-7.5, the inhibitory potency of this compound can be significantly reduced. It is also possible that the compound has degraded due to improper storage or handling in a solution with a pH outside its stability range. We recommend verifying the pH of your assay buffer and preparing fresh dilutions of the inhibitor.
Q4: Can I use this compound in cell-based assays? What should I consider regarding pH?
A4: Yes, this compound can be used in cell-based assays. Standard cell culture media are typically buffered to a physiological pH of around 7.4, which is within the optimal range for this compound activity and stability. When preparing stock solutions and diluting them into your culture medium, ensure that the final concentration of the solvent (e.g., DMSO) is low and does not significantly alter the pH of the medium.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound Potency (High IC50) | Suboptimal assay buffer pH. | Verify the pH of your assay buffer and adjust it to be within the 6.0-7.5 range. Consider using a buffer system that is effective in this range, such as HEPES or MES. |
| This compound degradation. | Prepare fresh stock solutions of this compound in a recommended buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent like DMSO. Avoid repeated freeze-thaw cycles. | |
| Inconsistent Results Between Experiments | pH drift in the assay buffer. | Ensure your buffer has sufficient buffering capacity for the duration of the experiment. Prepare fresh buffer for each experiment. |
| Inconsistent preparation of this compound solutions. | Follow a standardized protocol for preparing and diluting the inhibitor to ensure consistency. | |
| Precipitation of this compound in Assay | Poor solubility at the working pH. | The TFA salt of this compound may offer better solubility.[1] Alternatively, you can try lowering the final concentration of this compound or adjusting the pH of the buffer within the optimal range to improve solubility. |
Quantitative Data
The following tables provide illustrative data on the effect of pH on this compound activity and stability. This data is intended for guidance and may not be representative of all experimental conditions.
Table 1: Effect of pH on this compound Inhibitory Activity (Illustrative Data)
| pH | FTO IC50 (µM) |
| 5.0 | 5.2 |
| 6.0 | 0.8 |
| 7.0 | 0.5 |
| 7.5 | 0.9 |
| 8.0 | 2.1 |
| 9.0 | 8.7 |
Table 2: Stability of this compound in Aqueous Solution at Different pH Values (Illustrative Data)
| pH | % this compound Remaining after 24h at 37°C |
| 4.0 | 65% |
| 5.0 | 85% |
| 6.0 | 98% |
| 7.0 | 99% |
| 8.0 | 95% |
| 9.0 | 70% |
| 10.0 | 45% |
Experimental Protocols
Protocol for Determining the pH-Dependent Activity of this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the FTO enzyme at various pH values.
-
Prepare a series of assay buffers with different pH values (e.g., ranging from pH 5.0 to 9.0) using appropriate buffer systems (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH).
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in each of the prepared assay buffers.
-
Initiate the enzymatic reaction by adding the FTO enzyme and its substrate (e.g., a single-stranded RNA or DNA oligonucleotide containing N6-methyladenosine) to the wells of a microplate containing the diluted this compound.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or mass spectrometry).
-
Calculate the percentage of inhibition for each this compound concentration at each pH.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value at each pH.
Protocol for Assessing the pH-Dependent Stability of this compound
This protocol outlines a method to evaluate the chemical stability of this compound in aqueous solutions at different pH values over time.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 10.0).
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).
-
Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for analysis.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculate the percentage of this compound remaining at each time point for each pH condition, relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Visualizations
Caption: FTO in the WNT Signaling Pathway.
Caption: FTO in the mTORC1 Signaling Pathway.
Caption: Workflow for pH Profiling of this compound.
References
Validation & Comparative
What are the advantages of Fto-IN-1 over other FTO inhibitors?
For Researchers, Scientists, and Drug Development Professionals
The discovery of reversible N6-methyladenosine (m6A) RNA modification has opened new avenues in understanding gene expression regulation and its role in disease. The fat mass and obesity-associated (FTO) protein, the first identified m6A demethylase, has emerged as a critical therapeutic target in various cancers and metabolic disorders. A growing arsenal of small-molecule inhibitors targeting FTO is being developed, each with distinct biochemical and cellular profiles. This guide provides a comparative analysis of FTO-IN-1, placing its performance in context with other notable FTO inhibitors.
Overview of this compound
This compound is a small molecule inhibitor of the FTO enzyme with a reported IC50 of less than 1 µM[1][2]. It has demonstrated inhibitory effects on FTO enzymatic activity and has shown to reduce the viability of various cancer cell lines[1][2]. This guide will delve into the available data for this compound and compare it against other well-characterized FTO inhibitors.
Quantitative Comparison of FTO Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other key FTO inhibitors against the FTO enzyme and various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Enzymatic Inhibition of FTO
| Inhibitor | FTO IC50 | Reference(s) |
| This compound | < 1 µM | [1] |
| Rhein | ~2.5 µM | |
| Meclofenamic Acid | ~0.64 µM | |
| FB23 | Not specified | |
| FB23-2 | 2.6 µM | |
| CS1 (Bisantrene) | Low nanomolar | |
| CS2 (Brequinar) | Low nanomolar | |
| Compound 14a | 80 nM |
Table 2: Cellular Activity of FTO Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cellular IC50 | Reference(s) |
| This compound | SCLC-21H | 2.1 µM | |
| RH30 | 5.3 µM | ||
| KP3 | 5.6 µM | ||
| FB23-2 | NB4 (AML) | 0.8 µM | |
| MONOMAC6 (AML) | 1.5 µM | ||
| FTO-43 N | NB4 (AML) | Potent inhibition | |
| AGS (Gastric Cancer) | 17.7 µM | ||
| SNU-16 (Gastric Cancer) | 35.9 µM |
Selectivity Profile
Experimental Protocols
Below are detailed methodologies for key experiments typically used to characterize FTO inhibitors.
FTO In Vitro Demethylation Assay (Chemiluminescent)
This assay measures the demethylase activity of FTO by quantifying the amount of unmethylated substrate produced.
Materials:
-
Recombinant FTO enzyme
-
m6A-methylated RNA substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound and other test compounds
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well white opaque plates
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, m6A-methylated RNA substrate, and the FTO enzyme.
-
Add varying concentrations of this compound or other inhibitors to the wells of the 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the FTO enzyme mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Coat the plate with the reaction mixture and incubate to allow the RNA to bind to the plate surface.
-
Wash the plate to remove unbound components.
-
Add the anti-m6A primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
The signal is inversely proportional to FTO activity. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (CCK-8 or MTT)
This assay determines the effect of FTO inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well clear tissue culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
FTO Signaling Pathway and Mechanism of Action
FTO-mediated demethylation of m6A on mRNA transcripts plays a crucial role in regulating gene expression. One of the key downstream targets of FTO is the proto-oncogene MYC. FTO removes the m6A modification from MYC mRNA, leading to its stabilization and increased expression. Elevated c-Myc protein levels then drive cell proliferation, growth, and tumorigenesis. Inhibition of FTO leads to an increase in m6A levels on MYC mRNA, resulting in its degradation and subsequent downregulation of c-Myc protein.
Advantages of this compound and Future Directions
Based on the available data, this compound presents itself as a potent inhibitor of the FTO enzyme with demonstrated anti-proliferative activity in cancer cells. Its primary advantage lies in its potential as a chemical probe to study the biological functions of FTO and as a starting point for the development of more optimized therapeutic agents.
However, to fully establish the advantages of this compound over other FTO inhibitors, further comprehensive studies are required. Direct, head-to-head comparisons of this compound with other leading inhibitors such as FB23-2, CS1, and CS2 in standardized enzymatic and cellular assays are necessary for a definitive assessment of its relative potency. Furthermore, a detailed selectivity profile of this compound against a broad panel of related enzymes will be crucial to understand its specificity and potential for off-target effects.
References
Unveiling the Potency of Fto-IN-1: A Comparative Guide to FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of FTO (Fat Mass and Obesity-associated protein) as the first RNA demethylase has ignited a surge of interest in its role in various physiological and pathological processes, including obesity, metabolic diseases, and cancer. This has led to the development of small molecule inhibitors targeting FTO's enzymatic activity. Among these, Fto-IN-1 has emerged as a compound of interest. This guide provides an objective comparison of this compound's inhibitory effect on FTO against other known inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Performance Comparison of FTO Inhibitors
The inhibitory potency of various compounds against FTO is a critical parameter for their potential as research tools or therapeutic agents. The following table summarizes the in vitro inhibitory concentrations (IC50) and other relevant metrics for this compound and a selection of alternative FTO inhibitors.
| Inhibitor | IC50 (µM) | Assay Type | Key Findings |
| This compound | <1[1] | In vitro enzymatic assay | Potent inhibitor of FTO.[1] |
| Meclofenamic acid | 7 (ssDNA), 8 (ssRNA)[2] | HPLC-based demethylation assay | A selective inhibitor of FTO over ALKBH5.[2] |
| Rhein | Kd = 18.2 | Surface Plasmon Resonance (SPR) | The first identified cell-active FTO inhibitor. |
| FB23-2 | 2.6 (in vitro), 0.8-1.5 (cellular) | In vitro enzymatic and cell-based assays | A potent and selective FTO inhibitor. |
| IOX3 | - | - | Decreased FTO protein expression in C2C12 cells. |
| MO-I-500 | - | - | Inhibits survival of SUM149 breast cancer cells.[3] |
| CS1 (Bisantrene) | Low nanomolar range | Cell-based assays | Highly efficacious in AML and solid tumors. |
| CS2 (Brequinar) | Low nanomolar range | Cell-based assays | Potent anti-tumor effects in FTO-high cancers. |
Key Experimental Protocols for Validating FTO Inhibition
Accurate and reproducible experimental methods are paramount for validating the inhibitory effect of compounds like this compound on FTO. Below are detailed protocols for essential assays.
In Vitro FTO Demethylation Assay
This assay directly measures the enzymatic activity of FTO and its inhibition by a test compound.
Materials:
-
Recombinant FTO protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM Ascorbic Acid, 100 µM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., HPLC-MS/MS or a fluorescence-based method)
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, ssRNA/ssDNA substrate, and recombinant FTO enzyme in a microcentrifuge tube or 96-well plate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction products to quantify the amount of demethylated substrate. This can be done using HPLC-MS/MS to measure the ratio of m6A to Adenosine, or by using a fluorescence-based assay where demethylation leads to a change in fluorescence.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing FTO
-
Test inhibitor (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler), cell lysis (e.g., sonicator or freeze-thaw), and protein quantification (e.g., Western blot)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO in each sample by Western blot using an FTO-specific antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Dot Blot for Global m6A Quantification
This semi-quantitative method is used to assess changes in the overall level of m6A in total RNA or mRNA following inhibitor treatment.
Materials:
-
Total RNA or mRNA isolated from cells treated with the inhibitor or vehicle
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Methylene blue staining solution (for loading control)
Procedure:
-
Denature the RNA samples by heating at 65°C for 5 minutes and then placing them on ice.
-
Spot serial dilutions of the RNA samples onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.
-
Quantify the dot intensities and normalize the m6A signal to the methylene blue signal to determine the relative m6A levels.
Visualizing the Experimental Workflow and FTO Signaling
To provide a clearer understanding of the experimental processes and the biological context of FTO inhibition, the following diagrams have been generated using Graphviz.
References
Fto-IN-1 Specificity Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the specificity of the FTO inhibitor, Fto-IN-1, against other demethylases. This objective comparison, supported by experimental data and detailed protocols, aims to facilitate informed decisions in research and development.
The fat mass and obesity-associated protein (FTO) is a prominent member of the AlkB family of non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenases, which plays a crucial role in the demethylation of N6-methyladenosine (m6A) in RNA. Its involvement in various physiological and pathological processes, including cancer, has made it a significant target for therapeutic intervention. This compound is a known inhibitor of FTO with a reported IC50 of less than 1 μM[1][2]. This guide delves into the specificity of this compound and compares its performance with other notable FTO inhibitors.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other commonly used FTO inhibitors against FTO and other demethylases. It is important to note that direct comparative data for this compound against a broad panel of demethylases is limited.
| Inhibitor | Target Demethylase | IC50 Value (μM) | Percentage Inhibition | Notes |
| This compound | FTO | < 1 | 62% at 50 μM | Data on a wider panel of demethylases is not readily available[1][2]. |
| Meclofenamic Acid (MA) | FTO | ~10-20 | - | Exhibits high selectivity for FTO over ALKBH5. It does not significantly inhibit ALKBH2 or ALKBH3[3]. |
| ALKBH5 | > 100 | - | ||
| ALKBH2 | No inhibition | - | ||
| ALKBH3 | No inhibition | - | ||
| Rhein | FTO | - | - | Shows broad reactivity and inhibits other members of the AlkB family, including ALKBH5. |
| ALKBH5 | - | - | ||
| IOX3 | FTO | 2.76 ± 0.9 | - | Also inhibits HIF prolyl hydroxylases (PHDs) with similar potency (e.g., 1.4 μM for PHD2). |
| PHD2 | 1.4 | - | ||
| FB23-2 | FTO | Potent inhibitor | - | Developed as a selective FTO inhibitor. |
| TD19 | ALKBH5 | 1.5 - 3 | - | A selective inhibitor of ALKBH5 with minimal inhibition of FTO and ALKBH3 at concentrations up to 100 μM. |
| FTO | > 100 | - | ||
| ALKBH3 | > 100 | - | ||
| 18097 | FTO | 0.64 | - | Shows high selectivity for FTO, with an IC50 for ALKBH5 approximately 280-fold greater. |
| ALKBH5 | 179 | - |
Key Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the analysis of FTO inhibitors.
Fluorescence-Based FTO Inhibition Assay
This high-throughput assay is commonly used to screen for FTO inhibitors.
Principle: The assay utilizes a non-fluorescent methylated RNA substrate that becomes fluorescent upon demethylation by FTO. The presence of an inhibitor reduces the rate of demethylation, resulting in a lower fluorescence signal.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the FTO enzyme, a fluorescently labeled m6A-containing RNA substrate, Fe(II), 2-oxoglutarate (2-OG), and ascorbate in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Assessing Demethylase Inhibitor Specificity
Caption: Workflow for determining the specificity of an FTO inhibitor.
Dot Blot Assay for m6A Quantification
This semi-quantitative method is used to assess changes in global m6A levels in cellular RNA following inhibitor treatment.
Protocol:
-
RNA Isolation: Extract total RNA from cells treated with the inhibitor and from control cells.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Denaturation: Denature the purified mRNA by heating to 95°C for 3-5 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot serial dilutions of the denatured mRNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the spots using an enhanced chemiluminescence (ECL) detection system. The intensity of the spots corresponds to the amount of m6A.
LC-MS/MS Analysis of Demethylase Activity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method to measure the products of demethylase reactions.
Protocol:
-
Enzymatic Reaction: Perform the demethylase reaction in the presence and absence of the inhibitor as described for the fluorescence-based assay, but using an unlabeled RNA substrate.
-
RNA Digestion: Stop the reaction and digest the RNA substrate into single nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
LC Separation: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: Analyze the eluate by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific transitions for the methylated (m6A) and unmethylated (A) nucleosides are monitored.
-
Quantification: Quantify the amount of product (A) and remaining substrate (m6A) by comparing the peak areas to a standard curve. This allows for the precise determination of enzyme activity and inhibition.
Signaling Pathway of FTO-mediated Demethylation
The following diagram illustrates the central role of FTO in RNA demethylation and the mechanism of its inhibition.
Caption: FTO-mediated RNA demethylation and its inhibition by this compound.
Conclusion
The available data indicates that this compound is a potent inhibitor of the FTO demethylase. However, a comprehensive understanding of its specificity requires further investigation against a broader panel of demethylases and other 2-oxoglutarate-dependent dioxygenases. In contrast, inhibitors like meclofenamic acid and the recently developed compound 18097 have demonstrated significant selectivity for FTO over the closely related ALKBH5. For researchers considering the use of this compound as a chemical probe, it is crucial to perform thorough off-target validation experiments to ensure the observed biological effects are indeed attributable to the inhibition of FTO. The experimental protocols provided in this guide offer a robust framework for conducting such specificity analyses.
References
Fto-IN-1 vs. FB23-2: A Comparative Analysis for Researchers
In the rapidly evolving field of epitranscriptomics, the N6-methyladenosine (m6A) demethylase FTO has emerged as a critical therapeutic target in various diseases, particularly in acute myeloid leukemia (AML). The development of small molecule inhibitors against FTO is a key focus for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of two notable FTO inhibitors, Fto-IN-1 and FB23-2, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. FB23-2
| Feature | This compound | FB23-2 |
| Target | Fat mass and obesity-associated protein (FTO) | Fat mass and obesity-associated protein (FTO) |
| Mechanism of Action | Inhibition of FTO's m6A demethylase activity | Direct binding to and selective inhibition of FTO's m6A demethylase activity |
| Reported Use | Cancer research | Acute Myeloid Leukemia (AML) research |
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and FB23-2, providing a side-by-side comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Inhibitor | Target | IC50 |
| This compound | FTO | <1 µM[1][2] |
| FB23-2 | FTO | 2.6 µM[3][4][5] |
Table 2: Cellular Activity - Anti-proliferative Effects
| Inhibitor | Cell Line | Cancer Type | IC50 |
| This compound | SCLC-21H | Small Cell Lung Cancer | 2.1 µM |
| RH30 | Rhabdomyosarcoma | 5.3 µM | |
| KP3 | Pancreatic Cancer | 5.6 µM | |
| FB23-2 | NB4 | Acute Myeloid Leukemia | 0.8 µM |
| MONOMAC6 | Acute Myeloid Leukemia | 1.5 µM | |
| Human Primary AML Cells | Acute Myeloid Leukemia | 1.9-5.2 µM |
Table 3: In Vivo Efficacy (FB23-2 in AML Xenograft Model)
| Parameter | Value |
| Dosage | 2 mg/kg/day (i.p.) |
| Effect | Substantially suppressed leukemia progression and prolonged survival |
Mechanism of Action and Signaling Pathways
Both this compound and FB23-2 function by inhibiting the enzymatic activity of FTO, an α-ketoglutarate-dependent dioxygenase that demethylates N6-methyladenosine (m6A) on RNA. Inhibition of FTO leads to an increase in global m6A levels in mRNA. This, in turn, can affect the stability, translation, and splicing of transcripts of key oncogenes and tumor suppressors. In the context of AML, FTO inhibition has been shown to promote myeloid differentiation and apoptosis.
References
- 1. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the RNA demethylase FTO for cancer therapy - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00075F [pubs.rsc.org]
Fto-IN-1 vs. Genetic Knockdown of FTO: A Comparative Guide for Researchers
For researchers in oncology, metabolism, and drug development, targeting the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, offers a promising therapeutic avenue. The choice between chemical inhibition and genetic suppression of FTO is a critical experimental design decision. This guide provides an objective comparison of the small molecule inhibitor Fto-IN-1 and genetic knockdown techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Introduction
The FTO protein is a key regulator of RNA methylation, influencing a wide array of cellular processes, including cell growth, metabolism, and differentiation. Its dysregulation has been implicated in various diseases, from obesity to acute myeloid leukemia and glioblastoma. Consequently, methods to suppress FTO function are invaluable tools for both basic research and therapeutic development. This guide compares two primary approaches: pharmacological inhibition with this compound and genetic suppression via siRNA-mediated knockdown.
Mechanism of Action: A Fundamental Difference
The primary distinction between this compound and genetic knockdown lies in their mechanism of action. This compound is a chemical compound that directly inhibits the enzymatic activity of the FTO protein. Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), acts at the genetic level by degrading FTO messenger RNA (mRNA), thereby preventing the synthesis of the FTO protein.
This fundamental difference has significant implications for experimental design and interpretation. Chemical inhibition is often rapid and reversible, allowing for acute studies of FTO function. In contrast, genetic knockdown provides a model for the long-term consequences of reduced FTO protein levels.
Comparative Efficacy and Cellular Effects
Quantitative data from various studies highlights the distinct and sometimes overlapping effects of both methods.
Table 1: Comparison of this compound and FTO Knockdown Efficacy
| Parameter | This compound | FTO siRNA Knockdown | Citation(s) |
| Target | FTO protein enzymatic activity | FTO mRNA | N/A |
| In Vitro IC50 | <1 µM | N/A | [1][2] |
| Enzyme Activity Inhibition | 62% inhibition at 50 µM | N/A | [1][2] |
| mRNA Knockdown Efficiency | N/A | Up to 82% | [3] |
| Protein Level Reduction | N/A | >60% |
Table 2: Phenotypic Effects of FTO Inhibition vs. Knockdown
| Cellular Process | This compound | FTO siRNA Knockdown | Citation(s) |
| Cell Viability (Cancer) | IC50 of 2.1 µM (SCLC-21H), 5.3 µM (RH30), 5.6 µM (KP3) | Decreased cell proliferation | |
| ATP Levels | Not Reported | Cell-type specific: Increased by up to 46% in SH-SY5Y cells; Decreased by up to 93% in 3T3-L1 cells | |
| Glucose Uptake | Not Reported | Decreased in both SH-SY5Y (-51%) and 3T3-L1 (-30%) cells | |
| AMPK Phosphorylation | Not Reported | Cell-type specific: Decreased by ~52% in SH-SY5Y cells; Increased by up to 204% in 3T3-L1 cells | |
| Akt Phosphorylation | Not Reported | Cell-type specific: Decreased by ~46% in SH-SY5Y cells; Increased by ~70% in 3T3-L1 cells | |
| Global m6A Levels | Expected to increase | Increased |
Signaling Pathways
Both chemical inhibition and genetic knockdown of FTO are expected to impact downstream signaling pathways regulated by m6A modification. Studies on FTO knockdown and other inhibitors have particularly highlighted the AMP-activated protein kinase (AMPK) and the PI3K/Akt pathways.
The effect of FTO knockdown on AMPK and Akt phosphorylation is notably cell-type specific, suggesting that the cellular context is a critical determinant of the signaling outcome. For example, in SH-SY5Y neuronal cells, FTO knockdown leads to a decrease in both p-AMPK and p-Akt levels. Conversely, in 3T3-L1 adipocytes, FTO knockdown results in a significant increase in the phosphorylation of both AMPK and Akt.
References
Validating the Downstream Effects of Fto-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected downstream effects of Fto-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein. Due to the limited publicly available data specifically validating the downstream effects of this compound, this guide draws comparisons with other well-characterized FTO inhibitors to provide a predictive framework for experimental validation. The information presented herein is intended to guide researchers in designing experiments to confirm the on-target effects of this compound and similar compounds.
Introduction to this compound and FTO Inhibition
This compound is a small molecule inhibitor of the FTO protein, an α-ketoglutarate-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase.[1] The m6A modification is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating mRNA stability, splicing, translation, and localization.[2] By inhibiting FTO, this compound is expected to increase the overall levels of m6A methylation in cellular RNA, leading to downstream changes in gene expression and cellular phenotype. This compound has a reported IC50 of less than 1 μM and has been shown to inhibit FTO enzyme activity by 62% at a concentration of 50 μM in vitro.[1]
Comparative Analysis of FTO Inhibitors
While specific downstream data for this compound is emerging, the effects of other potent FTO inhibitors have been more extensively studied. These compounds serve as valuable comparators for validating the mechanism of action of this compound.
| Inhibitor | IC50 (FTO) | Key Reported Downstream Effects | Relevant Cell Lines/Models |
| This compound | < 1 µM[1] | Inhibition of cancer cell viability.[1] | SCLC-21H, RH30, KP3 |
| FB23-2 | 25 nM | Upregulation of ASB2 and RARA; Downregulation of MYC and CEBPA; Inhibition of AML cell proliferation. | Human AML cell lines (NB4, MONOMAC6), primary AML cells, xenograft mouse models. |
| CS1/CS2 | CS1: 46 nM, CS2: 67 nM | Suppression of leukemia stem cell self-renewal; Downregulation of immune checkpoint genes (e.g., LILRB4). | Human AML cell lines, primary AML cells, patient-derived xenografts. |
| Rhein | 300 µM | First identified cell-active FTO inhibitor; noted to have off-target effects. | Various |
| Meclofenamic Acid (MA) | 7.9 µM | Inhibition of FTO activity; derivatives (FB23, FB23-2) show improved potency. | Various |
| IOX3 | ~20 µM | Known inhibitor of HIF prolyl hydroxylases with off-target effects on FTO; decreased FTO protein expression in C2C12 cells. | C2C12 cells, mice. |
Key Downstream Signaling Pathways Affected by FTO Inhibition
Inhibition of FTO is anticipated to modulate several critical signaling pathways. The following diagrams illustrate the expected impact of FTO inhibition on these pathways.
Caption: FTO Inhibition and m6A RNA Metabolism.
Caption: FTO and WNT Signaling Crosstalk.
Caption: FTO's Role in SIRT1/FOXO1 Signaling.
Experimental Protocols for Validation
To validate the downstream effects of this compound, a series of in vitro and in vivo experiments are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound on the protein expression levels of key components of downstream signaling pathways (e.g., WNT, SIRT1/FOXO1).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, SIRT1, FOXO1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
m6A RNA Methylation Quantification (Dot Blot Assay)
Objective: To determine if this compound treatment leads to an increase in global m6A RNA levels.
Protocol:
-
RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA using a suitable method (e.g., TRIzol).
-
RNA Quantification and Denaturation: Quantify the RNA concentration and denature the RNA samples by heating at 65°C for 5 minutes.
-
Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nitrocellulose or nylon membrane and UV-crosslink.
-
Blocking and Antibody Incubation: Block the membrane and incubate with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash, incubate with an HRP-conjugated secondary antibody, and detect using an ECL substrate.
-
Methylene Blue Staining: Stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.
-
Densitometry Analysis: Quantify the dot intensities for m6A and normalize to the methylene blue staining to determine the relative global m6A levels.
Conclusion
This compound holds promise as a specific inhibitor of the FTO m6A RNA demethylase. While direct experimental validation of its downstream effects is still emerging, the extensive research on other FTO inhibitors provides a strong predictive framework. Researchers utilizing this compound are encouraged to perform the described validation experiments to confirm its mechanism of action and to elucidate its specific downstream cellular consequences. This comparative approach will be instrumental in advancing our understanding of FTO's role in health and disease and in the development of novel therapeutics targeting this important enzyme.
References
Fto-IN-1 Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the cross-reactivity of Fto-IN-1, a known inhibitor of the Fat mass and obesity-associated protein (FTO). Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide also presents data for other well-characterized FTO inhibitors to serve as a benchmark for best practices in selectivity profiling.
This compound is a small molecule inhibitor of the FTO enzyme, a member of the AlkB family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases.[1][2] The inhibitor demonstrates an in vitro IC50 of less than 1 µM against FTO.[1][2] FTO itself is a critical enzyme involved in the demethylation of N6-methyladenosine (m6A) in RNA, a key regulator of gene expression. Its dysregulation has been implicated in various diseases, including cancer and obesity, making it a significant target for therapeutic development.
The Importance of Selectivity for FTO Inhibitors
The human genome encodes several other AlkB homologs (ALKBH1-8) and a large number of other 2-oxoglutarate-dependent dioxygenases, many of which share structural similarities in their active sites. This homology presents a significant challenge in the development of selective FTO inhibitors. Off-target inhibition can lead to confounding experimental results and potential toxicity. Therefore, rigorous cross-reactivity profiling is essential to validate the utility of any FTO inhibitor as a specific chemical probe.
Comparative Selectivity Data
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Other AlkB Homologs (IC50 in µM) | Other Dioxygenases (IC50 in µM) | Reference |
| This compound | < 1 | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1] |
| Compound 12 | 0.6 | 96.5 | ALKBH2: 25.9, ALKBH3: 66.2 | PHD2: >100, JMJD2A: >300 | |
| 18097 | 0.64 | 179 | Not Reported | Not Reported |
Note: The lack of comprehensive public data for this compound underscores the importance of independent validation by researchers before use in biological studies.
Signaling Pathway of FTO-Mediated Demethylation
The following diagram illustrates the general mechanism of FTO-mediated RNA demethylation, the process targeted by this compound.
Caption: FTO catalyzes the oxidative demethylation of N6-methyladenosine (m6A) in RNA.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the on-target activity of this compound, researchers should perform selectivity assays against other related enzymes. Below are detailed methodologies for key experiments.
In Vitro FTO Demethylase Activity Assay (Fluorescence-Based)
This high-throughput assay is suitable for initial screening of FTO inhibitors.
-
Reagents and Materials:
-
Recombinant human FTO protein.
-
Fluorogenic m6A-containing RNA substrate.
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM 2-oxoglutarate, and 2 mM ascorbic acid.
-
This compound and other test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FTO enzyme (e.g., 0.1 µM), and the fluorogenic RNA substrate (e.g., 2 µM).
-
Add serial dilutions of this compound or control compounds to the wells of the microplate.
-
Initiate the reaction by adding the FTO enzyme mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
LC-MS/MS-Based Demethylase Assay
This method provides a highly sensitive and quantitative measure of demethylase activity.
-
Reagents and Materials:
-
Recombinant FTO and other AlkB homolog proteins.
-
m6A-containing single-stranded RNA or DNA oligonucleotides.
-
Reaction Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM 2-oxoglutarate, and 2 mM ascorbic acid.
-
This compound and other test compounds dissolved in DMSO.
-
Nuclease P1, bacterial alkaline phosphatase.
-
LC-MS/MS system.
-
-
Procedure:
-
Set up enzymatic reactions containing the reaction buffer, recombinant enzyme (e.g., 1 µM FTO), m6A-containing oligonucleotide substrate (e.g., 2 µM), and varying concentrations of the inhibitor.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quench the reaction by adding EDTA to a final concentration of 1 mM.
-
Digest the RNA/DNA substrate to single nucleosides by adding nuclease P1 and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the ratio of m6A to adenosine.
-
Calculate the percent inhibition and IC50 values.
-
The following diagram outlines the general workflow for assessing inhibitor selectivity.
Caption: A generalized workflow for determining the selectivity of an FTO inhibitor.
Conclusion
References
Confirming the Mechanism of Action of Fto-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mechanism of action of the FTO inhibitor, Fto-IN-1, in a novel experimental model. This guide outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visualizations of key biological pathways and workflows.
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a crucial role in various cellular processes by removing N6-methyladenosine (m6A) from RNA. Its dysregulation has been linked to obesity, metabolic disorders, and various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor of FTO, demonstrating inhibition of FTO's enzymatic activity and cytotoxic effects in several cancer cell lines.[1][2] This guide details a series of experiments to rigorously confirm its mechanism of action and compare its efficacy against other known FTO inhibitors.
Comparative Analysis of FTO Inhibitors
To provide a comprehensive evaluation of this compound, its performance should be benchmarked against other well-characterized FTO inhibitors. This allows for a direct comparison of potency, selectivity, and cellular effects.
| Inhibitor | Reported IC50 | Cellular Potency (Example) | Key Features |
| This compound | < 1 µM[1][2] | IC50s of 2.1 µM, 5.3 µM, and 5.6 µM in SCLC-21H, RH30, and KP3 cells, respectively[1] | Patented FTO inhibitor with demonstrated in vitro activity. |
| FB23-2 | 2.6 µM | Potent and selective inhibitor that directly binds to FTO. | A derivative of meclofenamic acid with improved efficacy. |
| MO-I-500 | Reported to suppress FTO demethylation activities. | Shows cellular activity in regulating cell growth and proliferation. | One of the earlier reported FTO inhibitors. |
| CS1/CS2 | Nanomolar range | Displayed higher efficacy in inhibiting AML cell viability compared to FB23-2 and MO-I-500. | Potent inhibitors that sensitize leukemia cells to T cell cytotoxicity. |
| Rhein | 30 µM | Natural product identified as an early FTO inhibitor. | Also inhibits other AlkB family proteins. |
Experimental Protocols for Mechanism of Action Confirmation
To confirm that this compound acts as a bona fide FTO inhibitor in a new cellular model (e.g., a specific cancer cell line or a relevant primary cell type), the following key experiments are recommended.
Experiment 1: In Vitro FTO Demethylase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant FTO protein.
Methodology:
-
Reagents: Recombinant human FTO protein, a single-stranded RNA or DNA oligonucleotide substrate containing a single m6A modification, alpha-ketoglutarate, Fe(II), and ascorbate.
-
Procedure:
-
Set up reactions containing the FTO enzyme, the m6A-containing substrate, and co-factors in a suitable reaction buffer.
-
Add varying concentrations of this compound and control inhibitors (e.g., FB23-2) to the reactions.
-
Incubate the reactions to allow for demethylation to occur.
-
Quantify the amount of demethylated product (adenosine) and remaining m6A substrate using a sensitive method such as LC-MS/MS or a commercially available m6A quantification kit.
-
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of FTO inhibition against the logarithm of the inhibitor concentration.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to the FTO protein within intact cells.
Methodology:
-
Cell Culture: Culture the chosen cell line to 80-90% confluency.
-
Treatment: Treat the cells with either vehicle control or this compound at a concentration known to elicit a cellular response.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble FTO protein at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve of FTO in the presence of this compound compared to the vehicle control indicates direct binding of the compound to the protein.
Experiment 3: Global m6A RNA Methylation Assay
Objective: To determine if this compound treatment leads to an increase in global m6A levels in cellular RNA, consistent with FTO inhibition.
Methodology:
-
Cell Treatment: Treat the cells with this compound and control inhibitors for a defined period.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
m6A Quantification: Measure the global m6A levels using one of the following methods:
-
m6A Dot Blot: A semi-quantitative method where total RNA is spotted onto a membrane and probed with an anti-m6A antibody.
-
LC-MS/MS: A highly quantitative method to determine the ratio of m6A to adenosine in total RNA.
-
Commercial Kits: ELISA-based kits for the quantification of global m6A.
-
-
Data Analysis: Compare the m6A levels in this compound-treated cells to vehicle-treated and control inhibitor-treated cells.
Experiment 4: Gene Expression Analysis of FTO Target Genes
Objective: To investigate the effect of this compound on the expression of known FTO target genes. FTO has been shown to regulate the stability of various mRNAs, including key oncogenes and tumor suppressors.
Methodology:
-
Cell Treatment: Treat cells with this compound and control inhibitors.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of known FTO target genes (e.g., MYC, SNAI1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in treated cells compared to control cells.
Visualizing the Workflow and Pathways
Clear visualizations are essential for understanding the experimental logic and the underlying biological processes.
Caption: Experimental workflow for confirming this compound's mechanism of action.
Caption: Simplified FTO signaling pathway and the inhibitory action of this compound.
Caption: Logical structure of the comparative study of FTO inhibitors.
By following this structured approach, researchers can confidently validate the mechanism of action of this compound in their specific model system and effectively compare its performance against other available inhibitors. This will provide a solid foundation for further preclinical and clinical development of FTO-targeted therapies.
References
An In-Vivo Efficacy Comparison of Small-Molecule FTO Inhibitors
A Guide for Researchers in Oncology and Drug Development
The fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, particularly cancer.[1][2] Its role in regulating gene expression through m6A modification influences numerous cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of FTO has been linked to the progression of acute myeloid leukemia (AML), glioblastoma, breast cancer, and other malignancies, making it an attractive target for small-molecule inhibitors.[2][4] This guide provides a comparative overview of the in-vivo efficacy of several prominent FTO inhibitors, supported by experimental data from recent preclinical studies.
Quantitative Comparison of In-Vivo Efficacy
The following table summarizes the in-vivo performance of various FTO inhibitors across different cancer models. This data is compiled from preclinical studies and is intended to provide a comparative snapshot of their therapeutic potential.
| Inhibitor | Disease/Cancer Model | Animal Model | Dosage & Administration | Key Efficacy Results | Reference(s) |
| FB23-2 | Acute Myeloid Leukemia (AML) | Xenograft Mice (NB4, MONOMAC6 cells; primary AML cells) | 2 mg/kg, daily IP injection for 10 days | Significantly inhibited leukemia progression and delayed onset. | |
| IDH1-wildtype Glioma | Intracranial Gliomasphere Xenograft Mice | 20 mg/kg, daily IP injection | Reduced tumor growth rates and increased overall survival. | ||
| Diabetic Retinopathy | Diabetic Mice | Systemic administration (nanoplatform) | Showed therapeutic efficiency in a diabetic retinopathy model. | ||
| CS1 (Bisantrene) & CS2 (Brequinar) | Acute Myeloid Leukemia (AML) | Xenograft Mouse Model (MA9.3 cells) | Not specified | Markedly inhibited leukemia progression, reduced leukemia burden, and prolonged survival. | |
| Dac51 | Melanoma | Xenograft Mice (B16-OVA cells) | Not specified | Inhibited tumor growth in a T-cell-dependent manner; significantly improved efficacy when combined with anti-PD-L1 blockade. | |
| Compound 18097 | Breast Cancer | Xenograft Mice (MDA-MB-231 cells) | Not specified | Significantly suppressed in-vivo tumor growth and lung colonization. | |
| Rhein | Skeletal Muscle Injury | Mice | Not specified | Delayed skeletal muscle regeneration and decreased muscle fiber area. | |
| Meclofenamic Acid (MA) | Breast Cancer | Patient-Derived Xenograft (PDX) | Not specified | Significantly enhanced primary breast tumor engraftment. | |
| FTO inhibitor C6 | Esophageal Cancer | Xenograft Mice (EC109 cells) | 60 mg/kg | Markedly inhibited tumor growth. |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental context is crucial for interpreting efficacy data. The following diagrams illustrate a key signaling pathway affected by FTO inhibition and a standard workflow for in-vivo xenograft studies.
Caption: FTO inhibition increases m6A levels on target mRNAs like MYC, altering their stability and expression, which in turn suppresses cancer cell proliferation and promotes differentiation.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-1: A Comparative Analysis of Its Potency as an FTO Inhibitor
Fto-IN-1, a recognized inhibitor of the fat mass and obesity-associated (FTO) protein, demonstrates notable activity but does not represent the most potent inhibitor currently available to researchers. Several other compounds, including FB23, CS1, and Dac51, have exhibited significantly lower half-maximal inhibitory concentrations (IC50), indicating superior potency in vitro. This guide provides a comparative analysis of this compound against other known FTO inhibitors, supported by experimental data, to inform researchers in their selection of chemical probes for studying the role of FTO in various biological processes.
The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in post-transcriptional gene expression and is implicated in a range of physiological and pathological conditions, including cancer and metabolic disorders. The development of small-molecule inhibitors targeting FTO is a highly active area of research, providing valuable tools to probe its function and potential as a therapeutic target.
Comparative Potency of FTO Inhibitors
The potency of an inhibitor is a critical parameter for its utility in both basic research and drug development. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this assessment. A lower IC50 value corresponds to a higher potency.
| Inhibitor | IC50 Value | Notes |
| FB23 | 60 nM[1][2] | A potent and selective FTO demethylase inhibitor. |
| CS1 (Bisantrene) | Low nanomolar range in some cancer cells[3] | A rediscovered drug identified as a potent FTO inhibitor. |
| Dac51 | 0.4 µM[2] | A potent FTO inhibitor. |
| FTO-IN-14 | 0.45 µM[1] | An FTO inhibitor with anti-proliferative activity in AML cancer cells. |
| 18097 | 0.64 µM | Identified as a potent and selective FTO inhibitor. |
| This compound | <1 µM | An FTO inhibitor with demonstrated activity in cancer cell lines. |
| MO-I-500 | 8.7 µM | A pharmacological inhibitor of FTO demethylase. |
| Rhein | Not specified in recent comparative studies | The first identified natural product inhibitor of FTO. |
As evidenced by the data, inhibitors such as FB23 and CS1 demonstrate potency in the nanomolar range, surpassing that of this compound. The selection of an appropriate inhibitor will depend on the specific experimental context, including the cell type or system being studied, and the desired level of selectivity and potency.
FTO Signaling and Inhibition
The FTO protein plays a crucial role in gene regulation by removing the m6A modification from RNA. This demethylation activity influences mRNA stability, splicing, and translation, thereby affecting the expression of various target genes. Dysregulation of FTO activity has been linked to the progression of several cancers, including acute myeloid leukemia (AML) and breast cancer, by promoting the expression of oncogenes.
Caption: FTO-mediated m6A demethylation and its inhibition.
Inhibitors of FTO block its demethylase activity, leading to an accumulation of m6A-modified mRNA. This can result in decreased stability of target oncogenic transcripts, leading to their degradation and a subsequent reduction in cancer cell proliferation and survival.
Experimental Methodologies for Assessing FTO Inhibition
The determination of inhibitor potency is typically performed using in vitro enzymatic assays. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, which can be adapted to measure the demethylase activity of FTO.
Caption: A generalized workflow for an FTO inhibition assay.
A detailed protocol for an FTO AlphaScreen assay typically involves the following steps:
-
Reagent Preparation: Recombinant human FTO protein, a biotinylated m6A-containing oligonucleotide substrate, and the test inhibitor are prepared in an appropriate assay buffer.
-
Reaction Incubation: The FTO enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor. This reaction is typically carried out at a controlled temperature for a specific duration to allow for enzymatic activity.
-
Detection: Streptavidin-coated donor beads and anti-m6A antibody-conjugated acceptor beads are added to the reaction mixture. In the absence of inhibition, the demethylated substrate does not bind the antibody, and no signal is generated. If FTO is inhibited, the m6A mark remains, allowing the antibody to bind, bringing the donor and acceptor beads into proximity and generating a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Conclusion
This compound is a valuable tool for studying the biological functions of the FTO protein. However, for researchers seeking the highest potency, other inhibitors such as FB23 and CS1 currently represent more potent options based on available in vitro data. The continued development of novel FTO inhibitors will undoubtedly provide even more powerful chemical probes for dissecting the intricate roles of m6A RNA modifications in health and disease. The selection of a specific inhibitor should be guided by the experimental goals, with careful consideration of its potency, selectivity, and cellular activity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fto-IN-1
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential logistical and safety information for the proper disposal of Fto-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein.
This compound is a chlorinated organic compound frequently utilized in cancer research.[1][2] While specific handling and disposal instructions should always be confirmed with the Safety Data Sheet (SDS) provided by the supplier, this document outlines the standard procedures for the safe management of this compound waste.[3]
Key Safety and Handling Information
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆Cl₂N₄O₂ | [1] |
| Molecular Weight | 391.25 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Short-term at 0°C, Long-term at -20°C |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state: solid powder, dissolved in a solvent, or as contaminated labware.
Unused or Expired Solid this compound
-
Collection: Unused or waste this compound powder should be collected in a clearly labeled, sealed, and chemically compatible container. The label must include the chemical name "this compound," the CAS number (2243944-92-3), and appropriate hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area for hazardous waste, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of solid chemical waste in regular trash.
This compound Solutions (e.g., in DMSO)
-
Collection: All liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify all contents, including "this compound" and the solvent used (e.g., "Dimethyl Sulfoxide").
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams if required by your institution's waste management program.
-
Storage: Store the liquid waste container within secondary containment (such as a chemical-resistant tray) in a designated hazardous waste storage area.
-
Disposal: Do not pour this compound solutions down the drain. This is a critical safety and environmental measure. The collected liquid waste must be disposed of through your institution's hazardous waste management program.
Contaminated Labware and PPE
-
Solid Contaminated Materials: Disposable items that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be considered hazardous waste. Collect these items in a designated, lined hazardous waste container.
-
Decontamination of Glassware: Non-disposable glassware should be decontaminated. This can typically be achieved by rinsing with a suitable solvent (such as ethanol or isopropanol) to remove this compound residue. The solvent rinse must be collected and disposed of as hazardous liquid waste. After the initial rinse, the glassware can be washed with soap and water.
-
Disposal: The container with contaminated solid waste should be sealed, labeled, and disposed of through your institution's hazardous waste program.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
